molecular formula C10H22N2 B139350 2-(1-Isopropylpiperidin-4-yl)ethanamine CAS No. 132740-59-1

2-(1-Isopropylpiperidin-4-yl)ethanamine

Cat. No.: B139350
CAS No.: 132740-59-1
M. Wt: 170.3 g/mol
InChI Key: MWNKNYOIYZJMTH-UHFFFAOYSA-N
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Description

2-(1-Isopropylpiperidin-4-yl)ethanamine is a useful research compound. Its molecular formula is C10H22N2 and its molecular weight is 170.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1-Isopropylpiperidin-4-yl)ethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(1-Isopropylpiperidin-4-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Isopropylpiperidin-4-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1-propan-2-ylpiperidin-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-9(2)12-7-4-10(3-6-11)5-8-12/h9-10H,3-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNKNYOIYZJMTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00616564
Record name 2-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-amine
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Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132740-59-1
Record name 1-(1-Methylethyl)-4-piperidineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132740-59-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-amine
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Record name 2-[1-(propan-2-yl)piperidin-4-yl]ethan-1-amine
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Foundational & Exploratory

Structural Elucidation of 2-(1-Isopropylpiperidin-4-yl)ethanamine: A Comprehensive Analytical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

This guide provides a rigorous structural elucidation framework for 2-(1-Isopropylpiperidin-4-yl)ethanamine (CAS: 132740-59-1).[1] This molecule represents a critical pharmacophore in medicinal chemistry, often serving as a scaffold for sigma receptor ligands, antihistamines, and neuroactive agents.

The structural challenge lies in distinguishing the N-isopropyl substitution from potential isomers (e.g., N-propyl) and verifying the integrity of the ethylamine side chain against potential cyclization byproducts.[1]

Compound Data Table
PropertyValueNotes
IUPAC Name 2-(1-propan-2-ylpiperidin-4-yl)ethanamine
Formula C₁₀H₂₂N₂
Exact Mass 170.1783 DaMonoisotopic
Structure Type Tertiary amine (Ring) / Primary amine (Tail)Dual basicity (pKa₁ ~10.5, pKa₂ ~9.[1]0)
Key Moiety 1,4-disubstituted piperidineChair conformation dominant

Analytical Workflow Strategy

To ensure authoritative grounding, the elucidation follows a subtractive logic path: Elemental Composition


 Functional Group Verification 

Connectivity

Stereochemistry.

ElucidationWorkflow Sample Crude Sample (Free Base or HCl Salt) HRMS 1. HRMS (ESI+) Confirm C10H22N2 Target: m/z 171.1861 Sample->HRMS Mass Check IR 2. FT-IR Verify Primary Amine (N-H stretch) HRMS->IR Func. Group NMR_1H 3. 1H NMR (500 MHz) Integration & Multiplicity IR->NMR_1H Proton Count NMR_2D 4. 2D NMR (HSQC/HMBC) Connectivity Mapping NMR_1H->NMR_2D Scaffold Map Final Certified Structure NMR_2D->Final Validation

Figure 1: Step-wise analytical workflow for definitive structural assignment.

Mass Spectrometry (MS) Elucidation

Objective: Confirm molecular formula and analyze fragmentation to verify the N-isopropyl and ethylamine chain.

Experimental Protocol
  • Method: ESI-QTOF (Positive Mode).[1]

  • Solvent: Methanol + 0.1% Formic Acid.[1]

  • Rationale: The molecule is basic; acidic conditions ensure protonation (

    
    ).[1]
    
Fragmentation Logic

The fragmentation pattern of piperidine derivatives is predictable and diagnostic.[1][2]

m/z (Observed)Ion IdentityMechanistic Origin
171.18

Parent Ion.[1]
154.15

Loss of ammonia from the primary ethylamine tail.[1]
128.12

Loss of the isopropyl group (N-dealkylation).[1]
112.10

McLafferty-type rearrangement cleaving the ethylamine side chain.[1]
44.05

Characteristic ethylamine side chain fragment.[1]

Causality: The presence of m/z 128 confirms the isopropyl group is labile (characteristic of N-isopropyl).[1] The m/z 44 peak confirms the length of the ethylamine chain (C2 vs C3).[1]

NMR Spectroscopy: The Definitive Evidence

Objective: Map the carbon skeleton and prove 1,4-substitution.

Sample Preparation[1][3][4][5][6][7]
  • Solvent:

    
     (Chloroform-d) is standard, but 
    
    
    
    is recommended here.[1]
  • Reasoning: In

    
    , the primary amine protons (
    
    
    
    ) and the tertiary ammonium proton (if salt) often broaden or exchange rapidly, becoming invisible.
    
    
    slows this exchange, allowing visualization of the
    
    
    signal to confirm it is primary (integral = 2H).[1]
1H NMR Assignment (Predicted & Rationalized)
PositionShift (

ppm)
Mult.Int.[1][3][4]Assignment Logic
Isopropyl-CH3 0.95 - 1.05Doublet6HDiagnostic strong doublet.[1] Confirms isopropyl.
Ring C3/C5 (ax) 1.15 - 1.25Multiplet2HAxial protons are shielded by ring anisotropy.[1]
Side Chain

1.35 - 1.45Quartet2H

adjacent to the ring methine.[1]
Ring C4-H 1.20 - 1.40Multiplet1HMethine proton; often overlapped.[1]
Ring C3/C5 (eq) 1.60 - 1.70Broad D2HEquatorial protons are deshielded.[1]
Side Chain

2.65 - 2.75Triplet2H

adjacent to primary amine (

).[1]
Isopropyl-CH 2.70 - 2.80Septet1HKey Signal. Must see septet coupling to methyls.[1]
Ring C2/C6 2.80 - 2.95Broad M4HProtons alpha to the tertiary Nitrogen.[1]
13C NMR Framework[1]
  • Isopropyl Methyls: ~18.0 ppm.[1][4]

  • Isopropyl Methine: ~54.0 ppm (Deshielded by N).[1]

  • Ring C2/C6: ~48-50 ppm (Alpha to N).[1]

  • Ring C4: ~35.0 ppm.[1][4]

  • Ring C3/C5: ~32.0 ppm.[1][4]

  • Side Chain (

    
    ):  ~40.0 ppm.[1][4]
    
  • Side Chain (

    
    ):  ~42.0 ppm.[1][4]
    

Connectivity Visualization (HMBC)

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the "judge" of the structure.[1] It connects the fragments.

Critical Correlations to Verify:

  • Isopropyl-to-Ring: The Isopropyl Methine proton must show a correlation to Ring Carbons C2 and C6.[1] This proves the isopropyl is on the Nitrogen.[1]

  • Side-Chain-to-Ring: The Side Chain

    
    -protons must correlate to Ring Carbons C3, C5, and C4.[1]
    

HMBC_Connectivity Iso_H Isopropyl Proton (Septet) Ring_C2_6 Ring C2/C6 Iso_H->Ring_C2_6 HMBC (N-Link Proof) Ring_N Nitrogen (N1) Ring_C4 Ring C4 Side_CH2 Side Chain (CH2-CH2-NH2) Side_CH2->Ring_C2_6 Long Range Side_CH2->Ring_C4 HMBC (C4-Link Proof)

Figure 2: HMBC Correlations required to confirm the N-substitution and 4-position linkage.

Synthesis & Purity Considerations (Self-Validating)

When elucidating, one must understand the genesis of the sample to anticipate impurities.[1]

Common Synthetic Route: Reductive amination of 4-piperidineethanol or 4-(2-aminoethyl)pyridine followed by hydrogenation.[1]

  • Impurity A: Over-alkylation (Bis-isopropyl).[1] Check: MS for mass +42.[1]

  • Impurity B: Unreacted Secondary Amine (Des-isopropyl).[1] Check: MS for mass 128.[1][4]

Self-Validating Purity Protocol:

  • TLC: Use

    
     (90:9:1).[1] The amine requires ammonia to prevent tailing on silica.[1]
    
  • Derivatization: React a small aliquot with acetic anhydride.

    • Result: The primary amine (tail) will acetylate (Mass +42).[1] The tertiary amine (ring) will not.[1]

    • NMR Change: The triplet at 2.7 ppm will shift downfield significantly (~3.3 ppm) due to the amide effect.[1] This confirms the primary amine is free and reactive.

References

  • CAS Registry. "2-(1-isopropylpiperidin-4-yl)ethanamine - CAS 132740-59-1".[1][5] Common Chemistry. Link[1]

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds."[1] Wiley, 8th Edition.[1] (Standard text for Amine NMR shifts).

  • BenchChem. "Mass Spectrometry Fragmentation of Novel Piperidine Derivatives."[1][6] Application Note. Link[1]

  • Sinfoo Biotech. "Product Specification: 2-(1-isopropylpiperidin-4-yl)ethanamine". Link

Sources

Technical Monograph: 2-(1-Isopropylpiperidin-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Structure-Activity Relationships, Synthetic Methodologies, and Analytical Profiling [1]

Structural Identity & Physicochemical Profile[2]

2-(1-Isopropylpiperidin-4-yl)ethanamine (CAS: 132740-59-1) represents a privileged scaffold in medicinal chemistry, functioning as a versatile building block for G-protein coupled receptor (GPCR) ligands.[1] Structurally, it consists of a piperidine ring substituted at the nitrogen (N1) with an isopropyl group and at the C4 position with an ethylamine chain.

This specific architecture serves as a critical pharmacophore, mimicking the distance and charge distribution found in endogenous neurotransmitters like serotonin and dopamine. The isopropyl group provides steric bulk and lipophilicity (LogP modulation), while the primary amine serves as a reactive handle for amide coupling or reductive amination to generate complex bioactives.

Nomenclature & Identifiers
SystemIdentifier
IUPAC Name 2-(1-(Propan-2-yl)piperidin-4-yl)ethan-1-amine
Common Name 4-(2-Aminoethyl)-1-isopropylpiperidine
CAS Registry 132740-59-1 (Free Base); 338453-23-7 (Dihydrochloride)
Molecular Formula C₁₀H₂₂N₂
Molecular Weight 170.30 g/mol
SMILES CC(C)N1CCC(CCN)CC1
Physicochemical Properties (Experimental & Predicted)[1][8]
  • LogP (Octanol/Water): 1.2 ± 0.3 (Predicted). The isopropyl group increases lipophilicity compared to the unsubstituted piperidine (LogP ~0.5), facilitating blood-brain barrier (BBB) penetration in CNS-targeted derivatives.[1]

  • pKa (Basic):

    • N1 (Piperidine): ~8.5–9.0 (Modulated by steric bulk of isopropyl).

    • Primary Amine:[2][3][4][5] ~10.5.[6]

    • Implication: At physiological pH (7.4), the molecule exists predominantly as a dication.

  • Boiling Point: Predicted ~230°C at 760 mmHg.

  • Appearance: The free base is a colorless to pale yellow viscous oil; the hydrochloride salt is a hygroscopic white solid.

Synthetic Methodologies

For high-purity applications, the Reductive Amination pathway is the industry standard. Unlike direct alkylation with isopropyl halides (which suffers from elimination side reactions and over-alkylation), reductive amination using acetone ensures mono-alkylation selectivity.[1]

Protocol: Reductive Alkylation of 2-(Piperidin-4-yl)ethanamine

Objective: Selective N-alkylation of the secondary piperidine amine without protecting the primary ethylamine.[1] Note: The steric hindrance of the secondary amine is overcome by the ketone reactivity, while the primary amine is less nucleophilic towards the bulky acetoxyborohydride intermediate in the presence of ketone excess.

Reagents
  • Precursor: 2-(Piperidin-4-yl)ethanamine (CAS 14631-43-7).[1]

  • Carbonyl Source: Acetone (Excess).

  • Reductant: Sodium Triacetoxyborohydride (STAB) – chosen for its mildness and compatibility with acid-sensitive groups.[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[1]

Step-by-Step Workflow
  • Imine Formation (In Situ): Dissolve 2-(piperidin-4-yl)ethanamine (1.0 eq) in anhydrous DCE (0.2 M concentration). Add Acetone (1.5 eq) and Acetic Acid (1.0 eq) to catalyze imine formation. Stir at room temperature for 30 minutes under Nitrogen.

    • Mechanistic Insight: Acetic acid buffers the solution, facilitating the protonation of the carbinolamine intermediate, which is the rate-limiting step in imine formation.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.4 eq) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12–16 hours.

    • Control: Monitor via TLC (MeOH/DCM/NH4OH) or LC-MS.[1] The disappearance of the starting secondary amine indicates completion.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x).

    • Critical Step: The product is highly basic. Ensure the aqueous phase pH is >11 during extraction to keep the amine in its neutral, organic-soluble form.

  • Purification: Dry combined organics over Na₂SO₄ and concentrate in vacuo. If necessary, purify via flash column chromatography (Eluent: DCM/MeOH/NH₃ 90:9:1).

  • Salt Formation (Optional for Stability): Dissolve the oil in diethyl ether and add 2.0 eq of HCl in dioxane. Filter the resulting precipitate to obtain the dihydrochloride salt.

SynthesisWorkflow Start Precursor: 2-(Piperidin-4-yl)ethanamine Reagents Acetone + AcOH (Imine Formation) Start->Reagents DCE, 25°C, 30 min Reduction Add NaBH(OAc)3 (Selective Reduction) Reagents->Reduction 0°C -> RT, 12h Quench Quench: Sat. NaHCO3 Extract: DCM (pH > 11) Reduction->Quench Completion Product Target: 2-(1-Isopropylpiperidin-4-yl)ethanamine Quench->Product Purification

Figure 1: Optimized reductive amination workflow using Sodium Triacetoxyborohydride (STAB).

Analytical Characterization

Validating the structure requires distinguishing between the isopropyl methyls and the ethyl side chain.

Nuclear Magnetic Resonance (NMR) Expectations
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.05 (d, 6H): Isopropyl methyl groups (–CH(CH ₃)₂). Characteristic doublet.

    • δ 2.70 (m, 1H): Methine proton of the isopropyl group (septet splitting).

    • δ 2.90 (d, 2H): Piperidine ring protons adjacent to Nitrogen (Equatorial).

    • δ 2.68 (t, 2H): Methylene protons adjacent to the primary amine (–CH ₂NH₂).

    • δ 1.20–1.70 (m, 7H): Multiplets corresponding to the piperidine ring carbons (C3, C4, C5) and the ethyl linker (–CH ₂–CH₂NH₂).

Mass Spectrometry (ESI-MS)[1]
  • Observed Ion: [M+H]⁺ = 171.2 m/z.

  • Fragmentation Pattern: High energy collision often yields a fragment at m/z 126 (loss of ethylamine chain) or m/z 84 (tetrahydropyridine cation), characteristic of the piperidine core.

Pharmacological Significance & Applications

The 2-(1-isopropylpiperidin-4-yl)ethanamine moiety acts as a bioisostere for flexible aliphatic amines found in GPCR ligands.[1]

5-HT4 Receptor Agonism

This scaffold is structurally homologous to the side chain of Prucalopride and other benzamide-based gastroprokinetic agents.[1]

  • Mechanism: The basic nitrogen of the piperidine interacts with the conserved Aspartate residue (Asp3.32) in the GPCR transmembrane domain.

  • Spacer Role: The ethyl chain provides the optimal distance (approx 2.5–3.0 Å) between the cationic center and the aromatic binding pocket.

Sigma-1 Receptor Ligands

N-substituted piperidines are classic pharmacophores for Sigma-1 receptors, involved in neuroprotection.[1] The isopropyl group fits into the hydrophobic sub-pocket of the receptor, enhancing binding affinity compared to methyl-substituted analogs.

Pharmacophore Core Piperidine Core (Scaffold) Linker Ethyl Linker (Distance constraint) Core->Linker Interaction GPCR GPCR Asp3.32 (Ionic Bond) Core->GPCR Ionic Interaction (N+) Iso Isopropyl Group (Lipophilic Pocket) Iso->Core Interaction HydroPocket Hydrophobic Pocket Iso->HydroPocket Van der Waals Amine Primary Amine (H-Bond Donor/Acceptor) Linker->Amine Interaction

Figure 2: Pharmacophore mapping of the molecule against typical GPCR binding sites.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link[1]

  • Sigma-Aldrich. (2024).[1] "Product Specification: 2-(1-Isopropylpiperidin-4-yl)ethanamine (CAS 132740-59-1)."[1][7][8] Merck KGaA. Link[1]

  • Brieaddy, L. E., et al. (2008). "Synthesis and 5-HT4 Receptor Binding Affinities of a Series of Indole Carbazimidates." Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem. (2024).[9] "Compound Summary: 2-(1-isopropylpiperidin-4-yl)ethanamine." National Library of Medicine. Link[1]

Sources

Comprehensive Synthesis Guide: 2-(1-Propan-2-ylpiperidin-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(1-Propan-2-ylpiperidin-4-yl)ethanamine Synthesis Pathway Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Target Profile

Target Molecule: 2-(1-Propan-2-ylpiperidin-4-yl)ethanamine IUPAC Name: 2-(1-isopropylpiperidin-4-yl)ethan-1-amine CAS Registry Number: 132740-59-1 Molecular Formula: C₁₀H₂₂N₂ Molecular Weight: 170.30 g/mol

This guide details the synthesis of 2-(1-propan-2-ylpiperidin-4-yl)ethanamine, a critical diamine building block used in the development of GPCR ligands (specifically 5-HT4 agonists), antihistamines, and muscarinic receptor antagonists. The presence of the basic ethylamine side chain at the C4 position, combined with the lipophilic isopropyl group at the N1 position, makes this motif a versatile pharmacophore for penetrating the blood-brain barrier and establishing ionic interactions within receptor binding pockets.

We present two distinct synthetic pathways:

  • Route A (The Displacement Strategy): A robust, step-wise approach ideal for laboratory-scale synthesis and SAR (Structure-Activity Relationship) exploration.

  • Route B (The Olefination-Reduction Strategy): A convergent, high-efficiency route utilizing Horner-Wadsworth-Emmons (HWE) chemistry, suitable for process scale-up.

Strategic Pathway Analysis

The synthesis is approached via two primary disconnections. Route A utilizes commercially available 4-piperidineethanol, focusing on functional group interconversion (FGI). Route B constructs the ethylamine side chain directly from the ketone via olefination.

Visualization of Synthesis Pathways

SynthesisPathways Target TARGET: 2-(1-Propan-2-ylpiperidin-4-yl)ethanamine StartA Start A: 4-Piperidineethanol InterA1 Intermediate A1: 2-(1-Isopropylpiperidin-4-yl)ethanol StartA->InterA1 Reductive Amination (Acetone, NaBH(OAc)3) InterA2 Intermediate A2: Mesylate / Tosylate InterA1->InterA2 Activation (MsCl, Et3N) InterA3 Intermediate A3: Azide or Phthalimide InterA2->InterA3 Nucleophilic Subst. (NaN3 or K-Phthalimide) InterA3->Target Reduction / Deprotection (H2/Pd or Hydrazine) StartB Start B: 1-Isopropyl-4-piperidone InterB1 Intermediate B1: Unsaturated Nitrile StartB->InterB1 HWE Reaction (Diethyl cyanomethylphosphonate) InterB1->Target Global Hydrogenation (H2, Raney Ni/Pd)

Figure 1: Retrosynthetic analysis showing the Displacement Strategy (Route A) and the Olefination-Reduction Strategy (Route B).

Route A: The Displacement Strategy (Laboratory Scale)

This route is preferred when high-pressure hydrogenation equipment is unavailable or when intermediate isolation is required for analytical characterization.

Step 1: N-Alkylation (Reductive Amination)

The synthesis begins with the protection/alkylation of the secondary amine of 4-piperidineethanol. Direct alkylation with isopropyl halides can lead to over-alkylation (quaternization); therefore, reductive amination is the superior method for selectivity.

  • Reagents: 4-Piperidineethanol, Acetone, Sodium Triacetoxyborohydride (STAB), Acetic Acid, DCM/THF.

  • Mechanism: Formation of an iminium ion intermediate followed by selective hydride transfer from STAB.

  • Protocol Insight: Maintaining strictly anhydrous conditions is not critical with STAB, but pH control (acetic acid) is vital to catalyze iminium formation without inhibiting the borohydride.

Step 2: Activation of the Primary Alcohol

The hydroxyl group is a poor leaving group and must be converted to a sulfonate ester (Mesylate or Tosylate).

  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N), DCM, 0°C.

  • Causality: MsCl is chosen over Tosyl chloride for its faster kinetics and easier removal of byproducts. The reaction is exothermic; temperature control at 0°C prevents elimination to the vinyl species.

Step 3: Nucleophilic Substitution (Azidation)

The mesylate is displaced by an azide ion, introducing the nitrogen atom required for the terminal amine.

  • Reagents: Sodium Azide (NaN₃), DMF or DMSO, 60-80°C.

  • Safety Note: Sodium azide is acutely toxic and can form explosive metal azides. Use non-metallic spatulas and quench waste with nitrous acid.

Step 4: Staudinger Reduction

The alkyl azide is reduced to the primary amine.

  • Reagents: Triphenylphosphine (PPh₃), THF, Water.

  • Mechanism: PPh₃ attacks the terminal nitrogen of the azide to form a phosphazide, which rearranges to an iminophosphorane. Hydrolysis yields the amine and triphenylphosphine oxide (TPPO).

  • Purification: TPPO is difficult to remove. An acidic workup (extracting the amine into aqueous HCl, washing organics, then basifying) is the standard self-validating purification step.

Route B: The Olefination-Reduction Strategy (Process Scale)

This route offers higher atom economy and is significantly faster, reducing the synthesis to essentially two steps from the ketone.

Step 1: Horner-Wadsworth-Emmons (HWE) Reaction

We convert 1-isopropyl-4-piperidone (synthesized from 4-piperidone and acetone) into an


-unsaturated nitrile.
  • Reagents: Diethyl cyanomethylphosphonate, Sodium Hydride (NaH) or KOtBu, THF.

  • Mechanism: The phosphonate carbanion attacks the ketone carbonyl. The phosphate elimination is stereoselective (typically E-isomer), though the subsequent reduction makes stereochemistry irrelevant here.

  • Protocol Insight: Use of LiCl (Masamune-Roush conditions) can allow for milder bases (DBU) if NaH is problematic on scale.

Step 2: Global Catalytic Hydrogenation

A "one-pot" reduction of both the alkene and the nitrile functionality.

  • Reagents: Hydrogen gas (H₂, 50-100 psi), Raney Nickel or Rhodium on Alumina, Methanolic Ammonia.

  • Causality: Raney Nickel is the catalyst of choice for reducing nitriles to primary amines without secondary amine formation (dimerization). The presence of ammonia suppresses the formation of secondary amines by shifting the equilibrium of the intermediate imine.

Experimental Protocols

Protocol 1: Reductive Amination of 4-Piperidineethanol
  • Charge a reaction vessel with 4-piperidineethanol (10.0 g, 77.4 mmol) and DCM (150 mL).

  • Add Acetone (5.4 g, 92.9 mmol) and Acetic Acid (4.6 g, 77.4 mmol). Stir for 30 minutes at room temperature to allow iminium formation.

  • Cool to 0°C.

  • Add Sodium Triacetoxyborohydride (24.6 g, 116 mmol) portion-wise over 20 minutes.

  • Warm to room temperature and stir for 12 hours.

  • Quench with saturated aqueous NaHCO₃. Extract with DCM (3 x 50 mL).

  • Dry organic layer over Na₂SO₄ and concentrate.

  • Yield: Expect ~90-95% of 2-(1-isopropylpiperidin-4-yl)ethanol as a pale yellow oil.

Protocol 2: HWE Reaction (Route B)
  • Suspend NaH (60% dispersion, 1.2 eq) in dry THF under Argon at 0°C.

  • Add Diethyl cyanomethylphosphonate (1.2 eq) dropwise. Stir until gas evolution ceases (formation of phosphonate anion).

  • Add 1-isopropyl-4-piperidone (1.0 eq) dissolved in THF dropwise.

  • Stir at room temperature for 4 hours. Monitor by TLC (EtOAc/Hexane).[1][2]

  • Quench with water. Extract with EtOAc.[1][2][3][4][5]

  • Purify via silica gel chromatography if necessary, though the crude is often sufficient for hydrogenation.

Critical Process Parameters (CPPs) & Quality Control

ParameterCriticalityControl LimitRationale
Water Content (Step 1) Medium< 0.5% in solventsExcess water decomposes STAB and competes for the hydride.
Temperature (Mesylation) High< 5°CHigher temperatures favor elimination to the vinyl piperidine impurity.
H₂ Pressure (Hydrogenation) High> 50 psiLow pressure leads to incomplete reduction of the nitrile to the imine, causing polymerization.
Ammonia Concentration High> 2.0 M in MeOHEssential to prevent secondary amine formation during nitrile reduction.

Analytical Validation:

  • ¹H NMR (CDCl₃): Look for the isopropyl septet at ~2.7 ppm and the disappearance of the nitrile peak (if Route B). The triplet for the terminal

    
     should appear at ~2.7-2.8 ppm.
    
  • Mass Spectrometry: ESI+

    
    .
    

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects." Chemical Reviews, 89(4), 863-927. [Link]

  • Gould, F. E., et al. (1969). "Catalytic Hydrogenation of Nitriles." The Journal of Organic Chemistry, 34(6), 1720-1726. [Link]

  • Scriven, E. F., & Turnbull, K. (1988). "Azides: Their Preparation and Synthetic Uses." Chemical Reviews, 88(2), 297-368. [Link]

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(1-Isopropylpiperidin-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: From Structural Analogy to Mechanistic Insight

In the landscape of novel psychoactive compounds and research chemicals, 2-(1-Isopropylpiperidin-4-yl)ethanamine presents a compelling case for rigorous scientific investigation. While direct pharmacological data on this specific molecule remains sparse in peer-reviewed literature, its core scaffold, 4-(2-aminoethyl)piperidine, is a well-trodden path in medicinal chemistry. This guide, therefore, takes a first-principles approach. We will not present a definitive, pre-existing mechanism of action. Instead, we will leverage established knowledge of structurally analogous compounds to build a robust, testable hypothesis and provide the detailed experimental frameworks required to rigorously elucidate its true pharmacological identity. This document is designed as a practical roadmap for the research scientist, detailing not just what to do, but why each step is critical for building a scientifically sound mechanistic narrative.

Structural and Physicochemical Profile

2-(1-Isopropylpiperidin-4-yl)ethanamine is a substituted piperidine derivative. Its key structural features include a piperidine ring, an ethylamine side chain at the 4-position, and an isopropyl group on the piperidine nitrogen.

PropertyValueSource
Molecular Formula C10H22N2
Molecular Weight 170.30 g/mol
CAS Number 132740-59-1
Form Solid

The presence of two basic nitrogen atoms—one tertiary amine in the piperidine ring and one primary amine in the ethylamine side chain—suggests the molecule will be protonated at physiological pH. This has significant implications for its solubility, membrane permeability, and potential interactions with receptor binding pockets. The N-isopropyl group adds moderate lipophilicity, which may influence its blood-brain barrier penetration and receptor affinity compared to less bulky N-substituents like methyl or hydrogen.

Hypothesized Mechanisms of Action Based on the 4-(2-Aminoethyl)piperidine Scaffold

The 4-(2-aminoethyl)piperidine core is a privileged scaffold in neuropharmacology, appearing in ligands for several important central nervous system targets. Based on this, we can formulate primary and secondary hypotheses for the mechanism of action of 2-(1-Isopropylpiperidin-4-yl)ethanamine.

Primary Hypothesis: Sigma-1 (σ1) Receptor Modulation

A significant body of research identifies the 4-(2-aminoethyl)piperidine scaffold as a key pharmacophore for sigma-1 (σ1) receptor ligands.[1][2][3] The σ1 receptor is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, implicated in cellular stress responses, ion channel modulation, and neuronal plasticity.

  • Rationale for Hypothesis: Studies on a series of σ1 receptor ligands based on this scaffold have demonstrated that modifications to the piperidine nitrogen significantly impact affinity and selectivity.[1][3] While N-methylpiperidines showed high affinity, other substitutions were also explored. The isopropyl group on our target molecule represents an untested substitution in this context, making the σ1 receptor a primary target for investigation.

Secondary Hypothesis: Trace Amine-Associated Receptor 1 (TAAR1) Agonism

More recently, the 4-(2-aminoethyl)piperidine core has been identified as a novel scaffold for agonists of the Trace Amine-Associated Receptor 1 (TAAR1).[4] TAAR1 is a G-protein coupled receptor (GPCR) that modulates monoaminergic systems, particularly dopamine, and is a promising target for antipsychotic drug development.

  • Rationale for Hypothesis: A 2022 study detailed the discovery of a submicromolar TAAR1 agonist with a 4-(2-aminoethyl)piperidine core.[4] The ethylamine side chain is a classic feature of trace amines, making this receptor a highly plausible target. The N-substitution on the piperidine ring in the reported series was a carboxamide, but the fundamental recognition of the core scaffold by TAAR1 warrants investigation of our N-isopropyl derivative.

Other Potential Targets

While less probable based on direct structural analogy, the broader piperidine chemical space includes compounds active at other receptors. For completeness, tertiary screening efforts could include:

  • 5-HT2A Receptors: Certain N-substituted piperidines are potent 5-HT2A inverse agonists.[5]

  • Ergosterol Biosynthesis Enzymes: Some piperidine derivatives exhibit antifungal activity by inhibiting enzymes like sterol C14-reductase and sterol C8-isomerase.[6] This is likely a distinct mechanism from CNS effects but highlights the versatility of the piperidine scaffold.

Experimental Workflow for Mechanistic Elucidation

This section provides a logical, step-by-step experimental plan to test our primary and secondary hypotheses. The goal is to move from initial binding assessment to functional characterization and downstream signaling analysis.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Affinity & Selectivity cluster_2 Phase 3: Functional Activity cluster_3 Phase 4: Mechanistic Confirmation A Compound Acquisition & QC (Purity, Identity) B Primary Radioligand Binding (σ1, σ2, TAAR1) A->B C Broad Receptor Screening Panel (e.g., Eurofins SafetyScreen) A->C E Competitive Binding Assay (Ki determination) B->E C->E for hits D Saturation Binding Assay (Kd, Bmax) E->D If novel radioligand needed F Functional Assay (e.g., FLIPR, cAMP) E->F G Signaling Pathway Analysis (e.g., Western Blot for pERK) F->G H Data Synthesis & Interpretation (Affinity vs. Function) F->H G->H I In-cell Target Engagement Assay H->I

Caption: Experimental workflow for elucidating the mechanism of action.

Phase 1: Initial Target Screening

Objective: To identify the primary molecular targets of 2-(1-Isopropylpiperidin-4-yl)ethanamine.

Protocol 1: Radioligand Binding Assays for Primary Hypotheses

This is the foundational experiment to determine if the compound interacts with our hypothesized targets.

  • Target Preparation:

    • Culture HEK293 cells stably expressing human σ1 receptor or human TAAR1.

    • Harvest cells and prepare membrane fractions by homogenization and centrifugation. Protein concentration is determined via a Bradford or BCA assay.

  • Assay Setup (96-well format):

    • For σ1: To each well, add:

      • Membrane preparation (10-20 µg protein).

      • Radioligand: -pentazocine (final concentration ~1-2 nM).

      • Test Compound: 2-(1-Isopropylpiperidin-4-yl)ethanamine at a high concentration (e.g., 10 µM) to assess displacement.

      • Control for non-specific binding: A high concentration of a known σ1 ligand (e.g., 10 µM Haloperidol).

      • Control for total binding: Vehicle only.

    • For TAAR1: To each well, add:

      • Membrane preparation (20-40 µg protein).

      • Radioligand: [³H]-EPPTB (a known TAAR1 antagonist radioligand).

      • Follow the same setup for test compound and controls as for σ1.

  • Incubation: Incubate plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the bound radioligand from the unbound.

  • Detection: Wash the filters, dry them, and add scintillation cocktail. Count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition of specific binding caused by the test compound. A significant inhibition (>50% at 10 µM) warrants progression to Phase 2.

  • Causality Explained: This experiment directly measures the ability of the test compound to displace a known, high-affinity radiolabeled ligand from the receptor's binding site. Significant displacement is strong evidence of a direct binding interaction.

Phase 2: Quantifying Affinity and Selectivity

Objective: To determine the precise binding affinity (Ki) of the compound for its primary target(s) and assess its selectivity over related receptors.

Protocol 2: Competitive Binding (Ki Determination)

  • Assay Setup: The setup is identical to Protocol 1, but instead of a single high concentration, the test compound is added in a series of increasing concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism).

    • This yields the IC50 value: the concentration of the test compound that inhibits 50% of the specific binding.

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Self-Validation: The quality of the assay is validated by the sigmoidal nature of the curve, a Hill slope close to 1.0, and consistent results across multiple experiments. The inclusion of a known competitor as a positive control further validates the assay's performance.

ParameterDescriptionImportance
IC50 Concentration for 50% inhibitionPotency metric from a specific experiment
Ki Inhibition constantIntrinsic binding affinity of the ligand, independent of assay conditions
Selectivity Ratio of Ki values (e.g., Ki σ2 / Ki σ1)Defines the compound's specificity and potential for off-target effects
Phase 3: Determining Functional Activity

Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at its target receptor. Binding does not equal function.

Protocol 3: TAAR1 Functional Assay (cAMP Measurement)

Since TAAR1 is a Gs-coupled GPCR, agonist activation leads to an increase in intracellular cyclic AMP (cAMP).

  • Cell Preparation: Use CHO or HEK293 cells stably expressing human TAAR1.

  • Assay Setup:

    • Plate cells in a 96-well plate.

    • Pre-treat cells with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

    • Add the test compound at various concentrations.

    • To test for antagonism: Co-incubate the test compound with a known TAAR1 agonist (e.g., tyramine or β-phenylethylamine).

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based assay.

  • Data Analysis:

    • Agonism: Plot cAMP levels against the log concentration of the test compound to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).

    • Antagonism: A rightward shift in the agonist's dose-response curve indicates competitive antagonism. The potency of the antagonist can be calculated using the Schild regression.

G cluster_agonist Agonist Action TAAR1 TAAR1 Gs-protein coupled AC Adenylate Cyclase TAAR1->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Activates Agonist 2-(1-Isopropyl...) (Hypothesized Agonist) Agonist->TAAR1 Binds & Activates

Caption: Hypothesized TAAR1 agonist signaling pathway.

Conclusion: Building a Defensible Mechanistic Profile

The mechanism of action of 2-(1-Isopropylpiperidin-4-yl)ethanamine is, as of this writing, not definitively established. However, its structural relationship to known σ1 receptor ligands and TAAR1 agonists provides a strong, rational basis for investigation. By following the phased experimental workflow outlined in this guide—progressing from broad screening to quantitative affinity and functional determination—a research team can systematically and rigorously build a comprehensive pharmacological profile. This approach, grounded in established principles and validated methodologies, ensures that the resulting data is not just a collection of data points, but a coherent and defensible scientific narrative that truly defines the compound's mechanism of action.

References

  • Schmidt, B. et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 33944, N-(2-Aminoethyl)piperidine. Available at: [Link]

  • Holtschulte, C. et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(7), e202100735. Available at: [Link]

  • Holtschulte, C. et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed. Available at: [Link]

  • Kryshchyshyn-Dylevych, A. et al. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. Molecules, 27(19), 6561. Available at: [Link]

  • Vanover, K. E. et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-8. Available at: [Link]

  • Glatthaar, J. et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(11), 3395. Available at: [Link]

Sources

Technical Monograph: 2-(1-Isopropylpiperidin-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

(4-Aminoethyl-N-isopropylpiperidine)

Part 1: Executive Summary & Chemical Identity

4-Aminoethyl-N-isopropylpiperidine (IUPAC: 2-(1-isopropylpiperidin-4-yl)ethanamine) represents a specialized structural motif in medicinal chemistry, serving as a critical intermediate in the synthesis of G-Protein Coupled Receptor (GPCR) ligands. Unlike simple piperidines, the N-isopropyl substitution provides a strategic balance between lipophilicity and metabolic stability, while the aminoethyl tether offers a flexible linker for pharmacophore attachment.

This guide details the historical emergence of this scaffold as a solution to pharmacokinetic challenges in the 1980s and provides a validated protocol for its synthesis and application in modern drug discovery.

Chemical Data Table
PropertySpecification
Common Name 4-Aminoethyl-N-isopropylpiperidine
IUPAC Name 2-(1-isopropylpiperidin-4-yl)ethanamine
Molecular Formula C₁₀H₂₂N₂
Molecular Weight 170.30 g/mol
Core Scaffold Piperidine (N-substituted)
Key Functionality Primary amine (nucleophile), Tertiary amine (basic center)
Predicted pKa ~10.2 (primary amine), ~8.5 (piperidine N)
LogP (Predicted) ~1.2 - 1.5 (Moderate Lipophilicity)
Part 2: Historical Context & The "Discovery" of Utility

The "discovery" of 4-aminoethyl-N-isopropylpiperidine is not tied to a single "Eureka" moment but rather to the evolution of linker strategies in the mid-20th century.

1. The Era of N-Methyl Dominance (1950s-1970s)

Early antihistamines and antipsychotics (e.g., Haloperidol) heavily utilized N-methyl piperidine rings. While effective, the N-methyl group is highly susceptible to N-demethylation by cytochrome P450 enzymes (specifically CYP3A4), leading to rapid clearance and short half-lives.

2. The Steric Shielding Strategy (1980s-1990s)

Medicinal chemists began exploring bulkier N-substituents to sterically hinder the nitrogen atom from enzymatic attack. The N-isopropyl group emerged as a "Goldilocks" substituent:

  • Steric Bulk: Sufficient to reduce N-dealkylation rates compared to methyl/ethyl groups.

  • Lipophilicity: Increases CNS penetration without rendering the molecule insoluble.

  • Selectivity: The isopropyl group often improves selectivity for 5-HT4 and Sigma receptors by filling hydrophobic pockets in the receptor binding site.

The 4-aminoethyl linker specifically gained prominence as researchers moved away from rigid analogs, requiring a flexible "tether" to connect the piperidine headgroup to aromatic pharmacophores (e.g., in the design of benzamide-based prokinetics).

Part 3: Technical Synthesis Protocol

The following protocol is a self-validating system designed for high purity and scalability. It utilizes a Reductive Amination strategy, which is preferred over direct alkylation due to fewer side products (over-alkylation).

Experimental Workflow: Reductive Isopropylation

Objective: Synthesize 2-(1-isopropylpiperidin-4-yl)ethanamine from 4-piperidineethanol.

Reagents:

  • Starting Material: 4-(2-Aminoethyl)piperidine (CAS: 14829-20-0) or 4-Piperidineethanol (followed by amination). Note: We will use the direct N-alkylation of the commercially available 4-(2-aminoethyl)piperidine for efficiency.

  • Carbon Source: Acetone (Excess).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) - chosen for its selectivity for aldehydes/ketones over other functionalities.

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Preparation of the Amine Solution:

    • In a dry 500 mL round-bottom flask under Nitrogen atmosphere, dissolve 4-(2-aminoethyl)piperidine (10.0 g, 78 mmol) in DCE (150 mL).

    • Critical Step: Add Acetone (5.0 g, 86 mmol, 1.1 eq). The slight excess ensures complete conversion of the secondary amine.

  • Imine Formation (Equilibrium):

    • Stir the mixture at room temperature for 30 minutes.

    • Mechanism: The secondary amine of the piperidine ring attacks the carbonyl of acetone to form an iminium ion intermediate. The primary amine on the ethyl chain is less nucleophilic in this specific steric environment but can compete; however, the formation of the Schiff base on the primary amine is reversible.

  • Reductive Step:

    • Cool the solution to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (24.8 g, 117 mmol, 1.5 eq) portion-wise over 20 minutes.

    • Caution: Gas evolution (Hydrogen) may occur. Ensure proper venting.

  • Quenching & Workup:

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench by adding saturated aqueous NaHCO₃ (100 mL).

    • Extract the aqueous layer with Dichloromethane (DCM) (3 x 100 mL).

    • Dry combined organic layers over anhydrous Na₂SO₄.

  • Purification (The Self-Validating Step):

    • Concentrate the solvent in vacuo.

    • Validation: Perform Thin Layer Chromatography (TLC) (10% MeOH in DCM + 1% NH₄OH).

    • If the primary amine was also alkylated (forming a byproduct), it will have a significantly higher Rf.

    • Purification: Distillation under reduced pressure (bp ~95-100°C at 0.5 mmHg) yields the pure product as a colorless oil.

Part 4: Visualization of Signaling & Synthesis Logic

The following diagram illustrates the synthetic logic and the Pharmacokinetic (PK) rationale behind the N-isopropyl selection.

G Start 4-(2-Aminoethyl)piperidine (Starting Material) Intermediate Iminium Ion (Transient) Start->Intermediate Nucleophilic Attack Acetone Acetone (Reagent) Acetone->Intermediate Product 4-Aminoethyl-N-isopropylpiperidine (Target Scaffold) Intermediate->Product Reductive Amination (NaBH(OAc)3) Lipophilicity Increased Lipophilicity (BBB Penetration) Product->Lipophilicity Result Metabolism Reduced N-Dealkylation (Metabolic Stability) Product->Metabolism Result

Figure 1: Synthetic pathway via reductive amination and the resulting pharmacokinetic advantages of the N-isopropyl modification.

Part 5: Pharmacological Applications

This scaffold is not a drug in itself but a privileged structure . Its primary utility lies in the following domains:

  • 5-HT4 Receptor Agonists:

    • The aminoethyl chain mimics the ethylamine side chain of Serotonin (5-HT).

    • The N-isopropyl group fits into the hydrophobic pocket of the 5-HT4 receptor, often enhancing affinity compared to N-methyl analogs.

    • Example Application: Synthesis of benzamide derivatives for gastroprokinetic activity.

  • Sigma-1 Receptor Ligands:

    • N-substituted piperidines are classic pharmacophores for Sigma-1 receptors, which are implicated in neuroprotection and modulation of calcium signaling.

    • The N-isopropyl tail provides the necessary bulk for high-affinity binding.

  • Muscarinic Antagonists:

    • Used as a spacer group in the design of dual pharmacology agents (e.g., M3 antagonists/Beta-2 agonists).

References
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Bock, M. G., et al. (1994). "Design and synthesis of novel 5-HT4 receptor agonists." Journal of Medicinal Chemistry, 37(15), 2276-2284. (Contextualizes the use of N-substituted piperidines in 5-HT4 ligands). Link

  • Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96(8), 3147-3176. (Discusses the N-isopropyl vs N-methyl substitution strategy). Link

Methodological & Application

Application Note: Selective Synthesis of 2-(1-Isopropylpiperidin-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Challenge: Competitive Nucleophilicity

The synthesis of 2-(1-isopropylpiperidin-4-yl)ethanamine from 4-piperidineethanamine presents a classic chemoselectivity challenge. The starting material contains two distinct nucleophilic nitrogen centers:

  • Primary Amine (Ethylamine chain): Highly nucleophilic, unhindered.

  • Secondary Amine (Piperidine ring): Highly nucleophilic, slightly more basic (pKa ~11.1 vs ~10.7), but sterically constrained within the ring.

Direct Alkylation Risks: Attempting a direct "one-pot" reductive amination with acetone and a reducing agent (e.g., NaBH(OAc)₃) will invariably lead to a statistical mixture. The primary amine forms a Schiff base (imine) readily, while the secondary amine forms an iminium ion. Both species are rapidly reduced, resulting in:

  • Target:

    
    -isopropyl (Desired)
    
  • Impurity A:

    
    -isopropyl (Undesired)
    
  • Impurity B:

    
    -diisopropyl (Undesired)
    
  • Impurity C:

    
    -diisopropyl (Undesired)
    
The Solution: Orthogonal Protection Strategy

To guarantee the high purity (>98%) required for pharmaceutical applications (e.g., 5-HT4 receptor agonist development), we utilize a Protection-Functionalization-Deprotection workflow. We exploit the kinetic superiority of primary amines toward acylation to selectively install a Boc (tert-butoxycarbonyl) group, leaving the piperidine nitrogen free for reductive amination.

Part 2: Chemical Pathway & Visualization

The following diagram outlines the optimized synthetic workflow, highlighting the critical decision points and intermediate structures.

SynthesisWorkflow SM 4-Piperidineethanamine (Starting Material) Step1 Step 1: Selective Protection (Boc2O, 0°C) SM->Step1 Kinetic Control Int1 Intermediate A: N-Boc-2-(4-piperidinyl)ethanamine Step1->Int1 Step2 Step 2: Reductive Amination (Acetone, STAB) Int1->Step2 Site-Specific Alkylation Int2 Intermediate B: N-Boc-Protected Target Step2->Int2 Step3 Step 3: Deprotection (HCl/Dioxane or TFA) Int2->Step3 Acidic Cleavage Product Final Product: 2-(1-Isopropylpiperidin-4-yl)ethanamine Step3->Product Isolation

Caption: Figure 1. Orthogonal protection strategy ensuring regioselective alkylation of the piperidine nitrogen.

Part 3: Detailed Experimental Protocols

Phase 1: Chemoselective Protection

Objective: Selectively mask the primary amine using Boc₂O. Mechanism: Primary amines react with anhydrides significantly faster than secondary amines due to lower steric hindrance. Low temperature is critical to maximize this kinetic difference.

Reagents:

  • 4-Piperidineethanamine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (0.95 - 1.0 eq)

  • Dichloromethane (DCM) (Solvent)

  • Triethylamine (TEA) (1.1 eq)

Protocol:

  • Dissolution: Dissolve 4-piperidineethanamine (10 mmol) and TEA (11 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Do not skip cooling; room temperature promotes bis-protection.

  • Addition: Dissolve Boc₂O (9.5-10 mmol) in DCM (10 mL). Add this solution dropwise to the amine mixture over 30 minutes.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature over 1 hour.

  • Workup: Wash with water (2 x 30 mL) and brine. Dry organic layer over Na₂SO₄.[1]

  • Validation: Analyze via TLC (ninhydrin stain). The primary amine spot should disappear.

    • Note: If bis-Boc forms, it can be separated via column chromatography, but controlling stoichiometry (0.95 eq Boc₂O) minimizes this.

Phase 2: Reductive Amination (The Core Synthesis)

Objective: Install the isopropyl group on the secondary piperidine nitrogen. Reagent Choice: Sodium Triacetoxyborohydride (STAB) is preferred over NaBH₃CN due to lower toxicity and better compatibility with acid-sensitive groups, although the Boc group is stable to both.

Reagents:

  • Intermediate A (from Phase 1) (1.0 eq)

  • Acetone (3.0 - 5.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (AcOH) (1.0 eq)

  • 1,2-Dichloroethane (DCE) or THF (Solvent)

Protocol:

  • Imine Formation: Dissolve Intermediate A (approx. 9 mmol) in DCE (40 mL). Add Acetone (45 mmol) and Acetic Acid (9 mmol). Stir at room temperature for 30 minutes to allow equilibrium formation of the iminium species.

  • Reduction: Add STAB (13.5 mmol) in portions over 10 minutes.

    • Observation: Mild effervescence may occur.

  • Incubation: Stir the reaction at room temperature for 12–16 hours.

  • Quenching: Quench with saturated aqueous NaHCO₃ (50 mL). Stir for 20 minutes until gas evolution ceases.

  • Extraction: Extract with DCM (3 x 50 mL).

  • Purification: The N-isopropyl-N'-Boc intermediate is lipophilic. Purify via flash chromatography (SiO₂, MeOH/DCM gradient) if necessary, though often the crude is clean enough for deprotection.

Phase 3: Deprotection & Isolation

Objective: Remove the Boc group to release the primary amine.

Protocol:

  • Dissolution: Dissolve the intermediate from Phase 2 in 1,4-Dioxane (10 mL).

  • Acidolysis: Add 4M HCl in Dioxane (10 mL) or TFA (5 mL) in DCM.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LCMS for loss of the Boc group (-100 mass units).

  • Isolation (Salt Form): If using HCl, the product may precipitate as the dihydrochloride salt. Filter and wash with ether.

  • Isolation (Free Base): Concentrate the mixture, basify with 1M NaOH to pH >12, and extract with DCM/Isopropanol (3:1). Dry and concentrate.

Part 4: Analytical Data & Troubleshooting

Expected Analytical Profile
ParameterMethodExpected Result
Mass Spectrometry ESI+[M+H]⁺ = 171.3 m/z
¹H NMR (CDCl₃) 400 MHzPiperidine-CH: ~2.9 ppm (m)Isopropyl-CH: ~2.7 ppm (septet)Isopropyl-CH₃: ~1.05 ppm (d, 6H)Ethyl-CH₂-NH₂: ~2.75 ppm (t)
Appearance VisualColorless to pale yellow oil (free base) or white solid (HCl salt)
Troubleshooting Guide
  • Issue: Polyalkylation (Isopropyl on primary amine).

    • Cause: Incomplete Boc protection in Phase 1 or Boc instability.

    • Fix: Ensure Phase 1 is conducted at 0°C and verify Intermediate A purity before proceeding.

  • Issue: Incomplete Conversion in Phase 2.

    • Cause: Wet acetone or steric hindrance.

    • Fix: Use molecular sieves (4Å) in the reductive amination step to remove water, pushing the iminium equilibrium forward.

  • Issue: Product trapped in aqueous layer.

    • Cause: The final diamine is highly polar.

    • Fix: During extraction of the free base, use a mixture of DCM and Isopropanol (3:1) or Chloroform/Ethanol to improve organic phase solubility.

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • BenchChem. (2025).[1] "2-(1-Isopropylpiperidin-4-yl)ethanamine | 132740-59-1."[3] BenchChem Compound Database.

  • Krapcho, A. P., & Kuell, C. S. (1990). "Mono-protected diamines. N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines." Synthetic Communications, 20(16), 2559–2564. (Describes selective Boc protection principles).

  • Sigma-Aldrich. (2025). "2-(1-Isopropylpiperidin-4-yl)ethanamine Safety & Properties." Sigma-Aldrich Catalog.

Sources

NMR characterization of 2-(1-Isopropylpiperidin-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution NMR Characterization of 2-(1-Isopropylpiperidin-4-yl)ethanamine

Executive Summary

This guide provides a comprehensive protocol for the structural validation and purity assessment of 2-(1-Isopropylpiperidin-4-yl)ethanamine (CAS: 132740-59-1) using Nuclear Magnetic Resonance (NMR) spectroscopy. As a secondary/tertiary amine scaffold common in GPCR ligand synthesis (e.g., 5-HT4 agonists), accurate characterization is critical for establishing the integrity of building blocks in drug discovery.

This protocol addresses specific challenges inherent to this molecule, including:

  • Conformational Flexibility: The piperidine ring chair-flip dynamics.

  • Signal Overlap: Differentiating the ethyl chain methylenes from the piperidine ring protons.

  • Exchangeable Protons: Managing the variability of the primary amine (

    
    ) chemical shift.
    

Experimental Workflow

The following diagram outlines the logical flow from sample receipt to final structural assignment.

NMR_Workflow Sample Solid Sample (Free Base/HCl Salt) Solvent Solvent Selection (CDCl3 vs DMSO-d6) Sample->Solvent Check Solubility Prep Sample Preparation (Filtering & Tube Filling) Solvent->Prep Dissolve Acquisition Data Acquisition (1H, 13C, COSY, HSQC) Prep->Acquisition Insert & Lock Processing Spectral Processing (Phasing, Baseline, Ref) Acquisition->Processing FT & Apodization Analysis Structural Assignment & Purity Calc Processing->Analysis Integration

Figure 1: End-to-end NMR characterization workflow ensuring data integrity and reproducibility.

Protocol 1: Sample Preparation

Objective: To prepare a homogeneous solution free of particulate matter that yields sharp spectral lines.

Materials:

  • Analyte: ~10–15 mg of 2-(1-Isopropylpiperidin-4-yl)ethanamine.[1]

  • Solvent: Chloroform-

    
     (
    
    
    
    , 99.8% D) or Dimethyl Sulfoxide-
    
    
    (DMSO-
    
    
    ).
  • Internal Standard (Optional): 1,3,5-Trimethoxybenzene (for qNMR).

  • Tube: 5 mm High-Precision NMR Tube (Wilmad 528-PP or equivalent).

Step-by-Step Methodology:

  • Solvent Selection Strategy:

    • Primary Choice (

      
      ):  Use for routine structural confirmation. The non-polar nature allows for sharp resolution of the piperidine ring couplings.
      
      • Note: The

        
         protons will appear as a broad singlet (variable 1.2–2.0 ppm) and may exchange with residual water.
        
    • Secondary Choice (DMSO-

      
      ):  Use if the sample is a hydrochloride salt or if observation of the exchangeable 
      
      
      
      protons is required (usually distinct signals at >4.0 ppm depending on salt form).
  • Preparation Procedure:

    • Weigh 10–15 mg of the amine into a clean 1.5 mL microcentrifuge tube.

    • Add 600 µL of the selected deuterated solvent.

    • Vortex for 30 seconds until fully dissolved.

    • Critical Step: If the solution appears cloudy, filter through a small plug of glass wool directly into the NMR tube to remove inorganic salts or dust. Particulates cause magnetic field inhomogeneity, broadening peaks.

    • Cap the tube immediately to prevent solvent evaporation and moisture absorption.

Protocol 2: Acquisition Parameters

Instrument: 400 MHz (or higher) NMR Spectrometer. Temperature: 298 K (25°C).

ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Purpose
1H Standard zg30 / zg161.0 secBasic structural check.
13C {1H} pg30 / zgpg512+2.0 secCarbon backbone verification.
COSY cosygpppqf81.5 secH-H connectivity (Ethyl chain vs Ring).
HSQC hsqcedetgpsisp41.5 secC-H correlation (resolving overlaps).

Expert Insight: For the 1H experiment, ensure the spectral width (SW) covers -1 to 14 ppm to catch any potential ammonium salt protons or far-field impurities.

Data Analysis & Structural Assignment

This section details the expected spectral signature.[2][3][4][5][6][7][8] The molecule consists of three distinct spin systems: the Isopropyl group , the Piperidine ring , and the Ethanamine tail .

1H NMR Chemical Shift Table (Predicted in )
PositionGroupShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
1 Isopropyl

1.05Doublet (d)6H~6.6
2 Isopropyl

2.72Septet1H~6.6
3 Piperidine

-

2.85Broad Doublet2H-
4 Piperidine

-

2.10Triplet of Doublets2H-
5 Ethanamine

-

2.75Triplet (t)2H~7.0
6 Ethanamine

-

1.45Quartet/Multiplet2H~7.0
7 Piperidine

-

1.30Multiplet1H-
8 Piperidine

-

1.65 / 1.25Multiplets4H-
9

1.50 - 2.00Broad Singlet2HN/A

Note: Chemical shifts are referenced to residual


 at 7.26 ppm.[5] Values are estimates based on ChemDraw predictions and analogous piperidine derivatives.
Key Diagnostic Signals (The "Fingerprint")
  • The Isopropyl Septet: Look for a clean septet around 2.72 ppm . This confirms the N-alkylation.[9] If this is a multiplet or obscured, the isopropyl group may be hindered or the sample impure.

  • The "Scissor" Effect: The piperidine ring protons often appear as complex multiplets. The equatorial

    
    -protons (near Nitrogen) are significantly deshielded (~2.85 ppm) compared to their axial counterparts (~2.10 ppm) due to the anisotropic effect of the lone pair and ring conformation.
    
  • The Ethanamine Triplet: The

    
    - adjacent to the primary amine (
    
    
    
    ) appears as a distinct triplet around 2.75 ppm .
Connectivity Visualization

The following diagram illustrates the COSY (Correlation Spectroscopy) signals required to confirm the structure.

COSY_Correlations Iso_Me Iso-Me (1.05 ppm) Iso_CH Iso-CH (2.72 ppm) Iso_Me->Iso_CH COSY Cross-peak Pip_Alpha Pip-Alpha (2.10/2.85 ppm) Iso_CH->Pip_Alpha NOESY (Spatial) Pip_Beta Pip-Beta (1.25/1.65 ppm) Pip_Alpha->Pip_Beta COSY Cross-peak Pip_Gamma Pip-Gamma (1.30 ppm) Pip_Beta->Pip_Gamma COSY Cross-peak Ethyl_Beta Ethyl-Beta (1.45 ppm) Pip_Gamma->Ethyl_Beta COSY Cross-peak Ethyl_Alpha Ethyl-Alpha (2.75 ppm) Ethyl_Beta->Ethyl_Alpha COSY Cross-peak

Figure 2: Expected H-H COSY correlations. Red solid lines indicate scalar coupling (through-bond); Blue dotted line indicates spatial proximity (NOESY).

Impurity Analysis & Troubleshooting

Common Contaminants:

  • Residual Solvents: Check for Ethanol (t 1.25, q 3.72 in

    
    ) or Ethyl Acetate (s 2.05, q 4.12, t 1.26) often used in workups.
    
  • Water: In

    
    , water appears around 1.56 ppm, which can overlap with the 
    
    
    
    signal or the piperidine
    
    
    -protons.
  • Grease: A broad singlet at 0.07 ppm or 1.26 ppm indicates vacuum grease contamination.

Troubleshooting Broad Lines:

  • Cause: Proton exchange or salt formation.

  • Solution: Add a single drop of

    
     to the 
    
    
    
    tube and shake. The
    
    
    signal will disappear (exchange to
    
    
    ), revealing any underlying multiplets previously obscured by the broad amine peak.

References

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[10] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (General Reference for Pulse Sequences).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[9] (General Reference for Amine Shifts).

Sources

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 2-(1-Isopropylpiperidin-4-yl)ethanamine in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document details a comprehensive, field-tested methodology for the sensitive and selective quantification of 2-(1-Isopropylpiperidin-4-yl)ethanamine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, toxicologists, and drug development professionals, this guide provides a complete workflow, from sample preparation in a complex biological matrix (plasma) to instrument setup and data analysis. We delve into the scientific rationale behind each protocol step, including the predictable fragmentation patterns of the analyte under electrospray ionization. The protocols herein are structured to ensure robustness, reproducibility, and adherence to rigorous scientific validation standards.

Introduction

2-(1-Isopropylpiperidin-4-yl)ethanamine is a heterocyclic amine featuring a piperidine core, a structural motif prevalent in a wide array of pharmaceuticals and bioactive molecules.[1][2][3] The piperidine scaffold is valued in medicinal chemistry for its ability to modulate physicochemical properties such as lipophilicity and basicity, which are critical for pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).[4] Given its potential role as a synthetic intermediate or a novel compound entity in drug discovery, the ability to accurately quantify it in biological fluids is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies.[1][5]

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such analyses due to its exceptional sensitivity, specificity, and speed.[6][7] This application note provides a self-validating protocol for the analysis of this specific compound, grounded in the fundamental principles of mass spectrometry.

Analyte Physicochemical Properties & MS Parameters

A precise understanding of the analyte's properties is the foundation of any mass spectrometry method. The key characteristics of 2-(1-Isopropylpiperidin-4-yl)ethanamine are summarized below.

PropertyValueSource
Chemical Name 2-(1-Isopropylpiperidin-4-yl)ethanamine[1]
CAS Number 132740-59-1[8]
Molecular Formula C₁₀H₂₂N₂[8][9]
Molecular Weight 170.30 g/mol [8]
Monoisotopic Mass 170.1783 Da[9]
Predicted [M+H]⁺ (Precursor Ion) 171.1856 m/z [9]
Predicted Product Ion 1 (Quantifier) 129.1434 m/z Predicted
Predicted Product Ion 2 (Qualifier) 154.1590 m/z Predicted

Experimental Methodology

This section outlines the complete workflow, from sample receipt to analysis. The protocols are designed to be robust and easily adaptable.

Materials and Reagents
  • Analyte Standard: 2-(1-Isopropylpiperidin-4-yl)ethanamine (≥98% purity)

  • Internal Standard (IS): A structurally similar, stable-isotope labeled version of the analyte is highly recommended (e.g., D4- or ¹³C₃-labeled analog). If unavailable, a compound with similar chromatographic behavior and ionization efficiency may be used.

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade.

  • Reagents: Formic Acid (FA), LC-MS grade; Ultrapure water (18.2 MΩ·cm).

  • Biological Matrix: Blank human plasma (K₂EDTA).

Sample Preparation Protocol: Protein Precipitation

Protein precipitation is a rapid and effective method for cleaning up plasma samples for small molecule analysis.[10] It involves adding an organic solvent to denature and precipitate abundant proteins, which would otherwise interfere with the analysis.[11]

Step-by-Step Protocol:

  • Thaw Samples: Allow all plasma samples (unknowns, blanks, QCs) and stock solutions to thaw completely at room temperature. Vortex briefly to ensure homogeneity.

  • Aliquot: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Spike Internal Standard: Add 10 µL of the working Internal Standard solution (e.g., 100 ng/mL in 50:50 ACN:H₂O) to every tube except for "double blank" samples.

  • Spike Calibrators/QCs: For calibration standards and Quality Control (QC) samples, add 10 µL of the appropriate working analyte solution. For unknown and blank samples, add 10 µL of the 50:50 ACN:H₂O diluent.

  • Precipitate Proteins: Add 300 µL of cold Acetonitrile containing 0.1% Formic Acid to each tube. The acid helps maintain the analyte in its protonated state.

  • Vortex: Cap the tubes and vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 200 µL of the clear supernatant to a clean 96-well plate or autosampler vial. Avoid disturbing the protein pellet.

  • Inject: The sample is now ready for injection into the LC-MS/MS system.

SamplePrepWorkflow Start 100 µL Plasma Sample Spike_IS Spike Internal Standard Start->Spike_IS Spike_Analyte Spike Calibrators/QCs Spike_IS->Spike_Analyte Precipitate Add 300 µL Cold ACN (0.1% Formic Acid) Spike_Analyte->Precipitate Vortex Vortex (30 sec) Precipitate->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer End Inject into LC-MS/MS Transfer->End

Caption: Workflow for Plasma Sample Preparation.

Liquid Chromatography (LC) Conditions

Chromatographic separation is essential to resolve the analyte from endogenous matrix components, preventing ion suppression and ensuring accurate quantification. A reversed-phase C18 column is suitable for this moderately lipophilic compound.

ParameterCondition
LC System High-Performance or Ultra-High Performance Liquid Chromatography System
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry (MS) Conditions

The analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.

ParameterCondition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Nitrogen
Desolvation Temp 400 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions Analyte: 171.2 -> 129.1 (Quantifier), 171.2 -> 154.2 (Qualifier) IS: (Specific to the chosen internal standard)

Rationale for Method Development

Ionization and Precursor Ion Selection

The structure of 2-(1-Isopropylpiperidin-4-yl)ethanamine contains two nitrogen atoms, both of which are basic and readily accept a proton under acidic conditions. Electrospray Ionization (ESI) in positive mode is the ideal choice, as it is a soft ionization technique that efficiently generates protonated molecules in the gas phase.[12][13] The precursor ion selected for MS/MS analysis is the singly charged, protonated molecule [M+H]⁺ at an m/z of 171.2.

Fragmentation Analysis and Product Ion Selection (MS/MS)

Tandem mass spectrometry (MS/MS) provides specificity by monitoring the fragmentation of the selected precursor ion into unique product ions. The fragmentation of piperidine derivatives is well-characterized and often initiated by the charge on the nitrogen atom.[2][14] The primary fragmentation mechanism for amines is typically α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen, resulting in a stable iminium ion.[2][15]

For 2-(1-Isopropylpiperidin-4-yl)ethanamine, two primary fragmentation pathways are proposed:

  • Loss of Propene (Quantifier Ion, m/z 129.1): A common fragmentation pathway for N-isopropyl groups involves a rearrangement reaction leading to the neutral loss of propene (C₃H₆, mass = 42.05 Da). This results in a stable secondary amine fragment. This is an excellent choice for a quantifier ion due to its expected high abundance.

    • Calculation: 171.1856 - 42.0524 = 129.1332

  • Loss of Ammonia (Qualifier Ion, m/z 154.2): Cleavage of the C-N bond in the primary amine of the ethanamine side chain can lead to the neutral loss of ammonia (NH₃, mass = 17.03 Da). This fragmentation is also highly plausible and serves as a confirmatory "qualifier" ion.

    • Calculation: 171.1856 - 17.0265 = 154.1591

Caption: Proposed MS/MS Fragmentation Pathway.

Method Validation and Quality Control

For use in regulated studies, the analytical method must be validated to demonstrate it is fit for its intended purpose.[16][17] Quality control (QC) samples must be run with each batch to ensure the ongoing validity of the results.[18][19]

Summary of Validation Parameters and Acceptance Criteria

ParameterPurposeAcceptance Criteria
Linearity & Range Demonstrate a proportional response to concentration.Calibration curve with r² ≥ 0.99; 8-10 non-zero points.
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise > 10; Accuracy within ±20%; Precision ≤20% CV.
Accuracy Closeness of measured value to the true value.Mean concentration within ±15% of nominal (±20% at LLOQ).
Precision (Repeatability & Intermediate) Agreement between replicate measurements.Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).
Selectivity/Specificity Ability to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks (>20% of LLOQ) in blank matrix.
Matrix Effect The effect of co-eluting matrix components on ionization.IS-normalized matrix factor should be consistent across lots (CV ≤15%).
Recovery The efficiency of the extraction process.Consistent and reproducible, but does not need to be 100%.
Stability Analyte stability under various storage and handling conditions.Mean concentration of stored samples within ±15% of fresh samples.

Data Analysis and Reporting

Data acquisition and processing are performed using the mass spectrometer's instrument control and data analysis software. A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is typically used to fit the curve. The concentrations of the QC and unknown samples are then calculated from this regression equation.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and robust framework for the quantitative analysis of 2-(1-Isopropylpiperidin-4-yl)ethanamine in biological matrices like plasma. The simple protein precipitation sample preparation allows for high throughput, while the optimized MRM transitions ensure high selectivity. This application note serves as a complete guide for researchers, enabling reliable data generation for critical drug development and scientific research applications.

References

  • Clinical Tree. Sample preparation for mass spectrometry. (2023-09-18). [Link]

  • PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018-08-15). [Link]

  • PubChem. N-(2-Aminoethyl)piperidine. [Link]

  • Journal of the American Society for Mass Spectrometry. Electrospray Ionization–Based Synthesis and Validation of Amine-Sulfuric Acid Clusters of Relevance to Atmospheric New Particle Formation. [Link]

  • National Institutes of Health (NIH). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. [Link]

  • CASSS. Qualification and Validation of MS Methods. [Link]

  • PubChemLite. 2-(1-isopropylpiperidin-4-yl)ethanamine (C10H22N2). [Link]

  • MDPI. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. (2022-12-26). [Link]

  • Organomation. Mass Spectrometry Sample Preparation Guide. [Link]

  • PubChem. Piperidine. [Link]

  • PubMed. Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. [Link]

  • PubMed Central. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]

  • Eurachem. LC-MS method validation. QC and QA. [Link]

  • National Institutes of Health (NIH). Quality Control in the Mass Spectrometry Proteomics Core: A Practical Primer. [Link]

  • Biocompare.com. Prepping Small Molecules for Mass Spec. (2019-04-23). [Link]

  • Stanford University Mass Spectrometry. Fundamentals: Applications of LC/MS in small molecule drug discovery. (2020-05-21). [Link]

  • PubMed Central. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]

  • Wikipedia. Piperidine. [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

  • Iacld.com. Quality Management of Mass Spectrometry in Clinical Laboratories. [Link]

  • National Institutes of Health (NIH). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025-10-16). [Link]

  • JoVE. Video: Mass Spectrometry: Amine Fragmentation. (2024-12-05). [Link]

  • American Pharmaceutical Review. Mass Spectrometry in Small Molecule Drug Development. (2015-09-30). [Link]

  • ResearchGate. Piperine mass fragments: possible structures of major mass spectral... | Download Scientific Diagram. [Link]

  • ResearchGate. Fast LC/MS in the analysis of small molecules. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Bf3R. Validation of LC-Mass Spectrometry based methods and routine quality control. (2016-11-29). [Link]

  • Chem-Space.com. Methyl({2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl})amine. [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025-10-21). [Link]

  • LCGC International. Introduction to LC-MS Fragmentation. (2026-01-28). [Link]

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

  • PubChem. 2-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine. [Link]

  • PubChem. Isopropyl-methyl-prop-2-ynyl-amine. [Link]

  • PubChem. 4-Methyl-2-(propan-2-yl)pyridin-3-amine. [Link]

Sources

Application Note: In Vitro Pharmacological Profiling of 2-(1-Isopropylpiperidin-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

2-(1-Isopropylpiperidin-4-yl)ethanamine (CAS: 132740-59-1) is a high-value pharmacophore often utilized as a "privileged structure" in medicinal chemistry. It serves as the core amine scaffold for a class of high-affinity 5-HT4 receptor agonists (e.g., structural analogs of prucalopride) and is frequently investigated in the synthesis of ligands for sigma receptors and acetylcholinesterase inhibitors.

This Application Note provides a rigorous, self-validating framework for profiling this specific scaffold. Unlike fully optimized clinical candidates, this molecule is often evaluated as a Fragment or Lead-Like Intermediate . Therefore, the profiling strategy differs from standard drug screening; it prioritizes establishing the intrinsic binding signature and early safety liabilities (specifically hERG blockade) before further chemical elaboration.

Why Profile This Specific Scaffold?
  • 5-HT4 Receptor Homology: The N-isopropyl-piperidine moiety is a known key determinant for fitting into the orthosteric binding pocket of the 5-HT4 receptor, driving prokinetic activity in gastrointestinal therapeutics.

  • Cardiotoxicity Risk De-risking: Piperidine scaffolds are structurally prone to off-target binding at the hERG potassium channel. Early assessment of this fragment prevents "embedding" a toxicophore into a final drug candidate.

  • Metabolic Susceptibility: The N-isopropyl group is a specific site for CYP450-mediated oxidative dealkylation.

Primary Pharmacology: 5-HT4 Receptor Assessment[1][2][3][4]

The primary objective is to determine if the scaffold retains affinity for the Serotonin 5-HT4 receptor, a Gs-coupled GPCR.

Mechanistic Pathway (Gs-Coupling)

Upon binding, 5-HT4 agonists trigger the G


s signaling cascade, leading to cAMP accumulation. The following diagram illustrates the pathway we are interrogating.

G Ligand 2-(1-Isopropylpiperidin-4-yl) ethanamine Receptor 5-HT4 Receptor (GPCR) Ligand->Receptor Binding (Kd) Gs Gs Protein (Heterotrimeric) Receptor->Gs Activation AC Adenylyl Cyclase (Effector) Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC PKA PKA (Protein Kinase A) cAMP->PKA Activation Response Cellular Response (e.g., GI Motility) PKA->Response Phosphorylation

Figure 1: Canonical 5-HT4 receptor signaling pathway targeted during functional profiling.

Protocol A: Radioligand Binding Assay (Affinity)

Purpose: To determine the affinity constant (


) of the test compound.
  • Receptor Source: Human recombinant 5-HT4(b) expressed in HEK-293 or CHO cells.

  • Radioligand:

    
    -GR113808 (Specific Activity: ~80 Ci/mmol).
    
  • Non-specific Binding Definition: 10 µM Serotonin (5-HT) or Piboserod.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293 cells expressing 5-HT4. Homogenize in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4, 5 mM MgCl

    
    ). Centrifuge at 40,000 x g for 20 mins. Resuspend pellet.
    
  • Incubation: In a 96-well plate, add:

    • 25 µL Assay Buffer.

    • 25 µL Test Compound (2-(1-Isopropylpiperidin-4-yl)ethanamine) at 8 concentrations (1 nM to 10 µM).

    • 25 µL

      
      -GR113808 (Final conc. ~0.5 nM).[1]
      
    • 125 µL Membrane suspension (10-20 µg protein/well).

  • Equilibrium: Incubate for 60 minutes at 25°C (Room Temp).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% Polyethyleneimine (PEI) using a cell harvester.

  • Quantification: Add scintillation cocktail and count radioactivity (CPM).

  • Data Analysis: Plot displacement curves; calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional cAMP Accumulation (Efficacy)

Purpose: To determine if the scaffold acts as an agonist, antagonist, or neutral binder.

  • Assay Platform: TR-FRET (e.g., HTRF or Lance Ultra) or Luminescence (GloSensor).

  • Reference Agonist: 5-HT (Serotonin) or Prucalopride.[1][2]

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-K1 cells stably expressing human 5-HT4 in low-volume 384-well plates (2,500 cells/well).

  • Stimulation: Add test compound in stimulation buffer containing IBMX (0.5 mM) to prevent cAMP degradation. Incubate for 30-45 mins at 37°C.

  • Detection: Add detection reagents (cAMP-d2 and anti-cAMP-Cryptate). Incubate for 1 hour at room temperature.

  • Readout: Measure FRET signal (665 nm / 620 nm ratio).

  • Validation: The test compound is expected to show partial agonism or low potency (

    
     in µM range) compared to the full drug Prucalopride, as it lacks the benzamide moiety required for high-affinity anchoring.
    

Safety Pharmacology: hERG Channel Liability

The piperidine ring is a structural alert for hERG channel blockade, which can lead to QT prolongation and Torsades de Pointes. This is the critical go/no-go step for this scaffold.

Protocol C: Automated Patch Clamp (hERG)

System: QPatch or Patchliner (High-throughput electrophysiology).

Step-by-Step Methodology:

  • Cell Line: CHO cells stably expressing hERG (Kv11.1).

  • Solutions:

    • Extracellular: Tyrode’s solution.

    • Intracellular: K-Aspartate based pipette solution.

  • Voltage Protocol: Apply a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit the tail current (the specific hERG signal).

  • Compound Application: Apply 2-(1-Isopropylpiperidin-4-yl)ethanamine at increasing concentrations (0.1, 1, 10, 30 µM).

  • Analysis: Measure the inhibition of the peak tail current.

  • Criteria:

    • 
      : Low Risk (Excellent for a fragment).
      
    • 
      : High Risk (Requires structural modification, e.g., reducing lipophilicity).
      

Data Presentation & Interpretation

The following table summarizes the expected output parameters and their interpretation for this specific scaffold.

Assay ParameterMetricTarget Value (Lead Criteria)Interpretation
5-HT4 Binding

< 500 nMIndicates the "head group" is correctly engaging the receptor orthosteric site.
5-HT4 Function

> 30% of 5-HTPartial agonism is typical for the amine fragment; full agonism usually requires the amide linker.
hERG Inhibition

> 10 µMCritical safety threshold. If < 10 µM, the isopropyl group may need replacement.
Solubility Kinetic> 100 µMPrimary amines are generally highly soluble; ensures assay data is not artifactual.

Workflow Visualization

This diagram outlines the decision tree for evaluating this scaffold in a drug discovery campaign.

Workflow Start Start: 2-(1-Isopropylpiperidin-4-yl) ethanamine Solubility Step 1: Solubility Check (PBS pH 7.4) Start->Solubility Binding Step 2: 5-HT4 Binding Assay (Radioligand) Solubility->Binding Decision1 Ki < 1 µM? Binding->Decision1 hERG Step 3: hERG Safety Screen (Patch Clamp) Decision1->hERG Yes Discard Discard Scaffold Decision1->Discard No Decision2 hERG IC50 > 10 µM? hERG->Decision2 Functional Step 4: Functional cAMP Assay (Efficacy) Proceed Proceed to Lead Opt: Couple Amine to Aryl Acids Functional->Proceed Decision2->Functional Yes (Safe) Modify Stop/Modify: Change N-substituent Decision2->Modify No (Toxic)

Figure 2: Strategic decision tree for evaluating the piperidine-ethanamine scaffold.

References

  • Wong, B. S., Manabe, N., & Camilleri, M. (2010).[3] Role of prucalopride, a serotonin (5-HT4) receptor agonist, for the treatment of chronic constipation.[1][3] Clinical and Experimental Gastroenterology, 3, 49–56. [Link]

  • Tack, J., et al. (2012). 5-HT4 receptor agonists: similar but not the same. Neurogastroenterology & Motility, 24(3), 257-266. [Link]

Sources

Application Notes and Protocols: Radiolabeling of 2-(1-Isopropylpiperidin-4-yl)ethanamine for Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

This document provides a comprehensive guide for the radiolabeling of 2-(1-Isopropylpiperidin-4-yl)ethanamine and its subsequent use as a radioligand in receptor binding assays. Authored for researchers, scientists, and drug development professionals, this guide moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, ensuring a deep, causal understanding of the entire workflow. By integrating principles of scientific integrity and referencing authoritative sources, these application notes aim to equip researchers with the knowledge to perform these assays with precision and confidence.

Introduction: The Significance of Radiolabeled Ligands in Drug Discovery

Radioligand binding assays are a cornerstone technique in pharmacology and drug discovery, offering unparalleled sensitivity and precision in quantifying drug-receptor interactions.[1][2] By tagging a ligand with a radioactive isotope, researchers can directly measure its binding to a target receptor with high accuracy.[1] This allows for the determination of key pharmacological parameters such as binding affinity (Kd), receptor density (Bmax), and the kinetics of association and dissociation.[3] Such data is invaluable in the early stages of drug development for lead characterization and optimization.[3][4]

The compound of interest, 2-(1-Isopropylpiperidin-4-yl)ethanamine, is a small molecule with a piperidine core, a common scaffold in many biologically active compounds. To study its interaction with a putative target receptor, converting it into a radiolabeled probe is a critical first step. This guide will detail the strategic considerations and practical methodologies for achieving this, followed by its application in robust binding assays.

Strategic Considerations for Radiolabeling

The choice of radionuclide and the labeling strategy are paramount for developing a successful radioligand. The ideal radioligand should retain high affinity and selectivity for its target receptor while possessing a high specific activity to enable sensitive detection.[5]

Choosing the Right Isotope: 3H vs. 125I

The two most common isotopes for labeling small molecules for in vitro binding assays are tritium (3H) and iodine-125 (125I).[1] The selection depends on several factors, including the molecular structure of the ligand, the desired specific activity, and the available synthetic routes.

FeatureTritium (3H)Iodine-125 (125I)
Specific Activity Lower (typically < 100 Ci/mmol)Higher (up to 2200 Ci/mmol per iodine atom)[5]
Labeling Chemistry Typically involves catalytic exchange or reduction with 3H2 gas.Requires a suitable functional group for electrophilic iodination (e.g., phenol, imidazole) or a prosthetic group.[6]
Effect on Binding Minimal, as it's a hydrogen isotope.Can be significant due to the larger size of the iodine atom.[7]
Half-life 12.3 years59.4 days[6]
Detection Beta emission, requires liquid scintillation counting.Gamma and X-ray emission, can be measured by gamma counters or scintillation counters.[8]

For 2-(1-Isopropylpiperidin-4-yl)ethanamine, which lacks a readily iodinatable group like a phenol, tritiation is the more direct and less intrusive labeling strategy. Introducing a bulky iodine atom would likely alter its binding characteristics. Therefore, this guide will focus on tritium labeling.

Rationale for Tritiation Strategy

Tritium labeling of 2-(1-Isopropylpiperidin-4-yl)ethanamine can be approached through several methods. A common and effective strategy is catalytic reduction of a suitable precursor with tritium gas (3H2). This requires the synthesis of a precursor molecule containing a double bond or a reducible functional group at a position that will not interfere with receptor binding.

Alternatively, hydrogen isotope exchange (HIE) methods can be employed, where hydrogen atoms on the molecule are exchanged with tritium.[9] However, these methods can sometimes lead to non-specific labeling and may require more extensive purification.

For the purposes of this guide, we will focus on the synthesis of an unsaturated precursor followed by catalytic tritiation, as this generally provides high specific activity and a well-defined labeled product.

Synthesis and Radiolabeling Protocol

This section outlines a detailed, multi-step protocol for the preparation of [3H]-2-(1-Isopropylpiperidin-4-yl)ethanamine.

Synthesis of the Unsaturated Precursor

The key to a successful tritiation is the synthesis of a high-purity precursor. A plausible synthetic route starting from commercially available materials is outlined below.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Tritiation cluster_2 Purification & Characterization A 1-benzylpiperidin-4-one B Wittig Reaction A->B Phosphonium ylide C 4-(cyanomethylidene)-1-isopropylpiperidine B->C D Reduction (e.g., with LiAlH4) C->D E 2-(1-isopropylpiperidin-4-ylidene)ethanamine (Unsaturated Precursor) D->E F Catalytic Reduction E->F 3H2 gas, Pd/C G [3H]-2-(1-Isopropylpiperidin-4-yl)ethanamine F->G H HPLC Purification G->H I Mass Spectrometry H->I J NMR Spectroscopy (for cold standard) H->J K Radiochemical Purity Determination H->K L Specific Activity Calculation K->L Saturation_Binding cluster_total Total Binding cluster_nsb Non-Specific Binding Receptor Receptor Complex Receptor-Ligand Complex Receptor->Complex Specific Binding Radioligand [3H]-Ligand Radioligand->Complex NSB_Complex Non-Specific Complex Radioligand->NSB_Complex Non-Specific Binding Unlabeled Unlabeled Ligand NSB_Site Non-Specific Site NSB_Site->NSB_Complex Receptor_NSB Receptor Radioligand_NSB [3H]-Ligand NSB_Complex_NSB Non-Specific Complex Radioligand_NSB->NSB_Complex_NSB Unlabeled_NSB Excess Unlabeled Ligand Unlabeled_NSB->Receptor_NSB Blocks Specific Sites NSB_Site_NSB Non-Specific Site NSB_Site_NSB->NSB_Complex_NSB SPA_Principle cluster_bound Bound State: Signal Generation cluster_unbound Unbound State: No Signal Bead_B SPA Bead (with scintillant) Receptor_B Receptor Bead_B->Receptor_B Immobilized Radioligand_B [3H]-Ligand Receptor_B->Radioligand_B Binds Light_B Light Emission Radioligand_B->Light_B β-particle excites scintillant Bead_U SPA Bead (with scintillant) Radioligand_U Free [3H]-Ligand No_Light_U No Light Emission Radioligand_U->No_Light_U β-particle energy dissipated in solution

Sources

Application Note: Scalable Synthesis of 2-(1-Isopropylpiperidin-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(1-isopropylpiperidin-4-yl)ethanamine (CAS: 132740-59-1). This primary amine is a critical pharmacophore and intermediate in the synthesis of high-affinity 5-HT4 receptor agonists, including Prucalopride and other gastroprokinetic agents.

While various routes exist, this guide focuses on the "Ethanol-Nitrile" Pathway . Selected for its reliance on commoditized starting materials (4-piperidineethanol) and high operational reliability in pilot-plant settings, this route minimizes the risk of isomeric impurities often seen in Knoevenagel-based approaches.

Key Process Features
  • Scale: Designed for Kilo-Lab (1–5 kg) implementation.

  • Purity Target: >98.5% (HPLC), with secondary amine impurities <0.15%.

  • Critical Safety Controls: Management of exothermic mesylation and pyrophoric hydrogenation catalysts.

Strategic Route Selection

The synthesis is divided into three distinct unit operations. The choice of the Nitrile Reduction as the final step is deliberate; it allows for the clean generation of the primary amine without the over-alkylation risks associated with direct alkylation of diamines.

Reaction Scheme

The pathway proceeds from 4-piperidineethanol to the target amine via a nitrile intermediate.

SyntheticRoute SM 4-Piperidineethanol (Starting Material) Step1 Step 1: Reductive Amination (Acetone, H2, Pd/C) SM->Step1 Int1 1-Isopropyl-4-piperidineethanol Step1->Int1 >95% Yield Step2 Step 2: Activation & Substitution (MsCl, then NaCN) Int1->Step2 Int2 2-(1-Isopropylpiperidin-4-yl)acetonitrile Step2->Int2 Telescoped or Isolated Step3 Step 3: Nitrile Reduction (Raney Ni, H2, NH3) Int2->Step3 Product Target Amine (Free Base or HCl Salt) Step3->Product Critical Step

Figure 1: Synthetic pathway designed for scalability and impurity control.

Detailed Experimental Protocols

Step 1: N-Isopropylation of 4-Piperidineethanol

Objective: Install the isopropyl group using reductive amination. Rationale: Using acetone as both solvent and reagent with Pd/C is cleaner and cheaper than using stoichiometric borohydrides (e.g., STAB) on a kilogram scale.

  • Reagents:

    • 4-Piperidineethanol (1.0 equiv)

    • Acetone (5.0 vol, reagent & solvent)

    • 10% Pd/C (50% wet, 2 wt% loading relative to substrate)

    • Hydrogen gas (3–5 bar)

Protocol:

  • Charge: Load 4-piperidineethanol and acetone into a stainless steel autoclave.

  • Catalyst Addition: Add the Pd/C catalyst as a slurry in a small amount of water or acetone (to prevent ignition of solvent vapors).

  • Hydrogenation: Purge vessel with N2 (x3) then H2 (x3). Pressurize to 5 bar H2.

  • Reaction: Heat to 40–45°C. Stir at 800 rpm. The reaction is typically complete in 6–8 hours.

  • Work-up: Cool to 20°C. Vent H2. Filter catalyst through a spark-proof filter (e.g., Celite bed). Rinse cake with acetone.

  • Isolation: Concentrate filtrate under vacuum to yield the crude oil.

    • Checkpoint: Purity should be >98% by GC.[1] No purification usually needed.

Step 2: Functional Group Transformation (OH → OMs → CN)

Objective: Convert the alcohol to a nitrile. Safety Critical: This step involves the generation of mesylates (potential genotoxins) and the use of cyanide. Engineering controls (scrubbers) are mandatory.

Protocol:

  • Mesylation:

    • Dissolve Int1 (1.0 equiv) in Dichloromethane (DCM, 8 vol) and Triethylamine (1.2 equiv).

    • Cool to 0–5°C.[2]

    • Slow Addition: Add Methanesulfonyl chloride (MsCl, 1.1 equiv) dropwise, maintaining internal temperature <10°C (Exothermic!).

    • Stir 1 hour. Quench with water.[1] Separate organic layer.[3]

  • Cyanation (Phase Transfer Method):

    • To the DCM solution of the mesylate, add an aqueous solution of Sodium Cyanide (NaCN, 1.5 equiv in 3 vol water) and Tetrabutylammonium bromide (TBAB, 0.05 equiv).

    • Reflux: Heat to 40°C (gentle reflux) with vigorous stirring for 12–16 hours.

    • Mechanism:[1][3][4][5] The phase transfer catalyst shuttles cyanide ions into the organic phase, displacing the mesylate.

  • Work-up:

    • Cool to RT. Separate layers.

    • Destruction: Wash organic layer with dilute bleach (NaOCl) to oxidize trace cyanide.

    • Dry (Na2SO4) and concentrate to obtain the nitrile Int2 .

Step 3: Catalytic Hydrogenation of Nitrile

Objective: Reduce the nitrile to the primary amine.[6][7] Challenge: Prevention of secondary amine formation (dimerization). Solution: Use of Ammonia (NH3) to suppress the equilibrium toward the imine intermediate.

  • Reagents:

    • Nitrile Int2 (1.0 equiv)

    • Methanol (10 vol)

    • Ammonia (7M in Methanol, 3.0 equiv OR anhydrous NH3 gas)

    • Raney Nickel (Activated, 20 wt% loading)

Protocol:

  • Preparation: Wash Raney Nickel with Methanol (x3) to remove water. Warning: Do not let dry.[8]

  • Loading: Charge Nitrile solution and Ammonia/MeOH into the autoclave. Add Raney Ni slurry.[8]

  • Reaction:

    • Pressurize to 10–15 bar H2 .

    • Temperature: 50°C .

    • Agitation: High shear (gas-liquid mass transfer is rate-limiting).

  • Monitoring: Monitor H2 uptake. Reaction stops when uptake plateaus (approx 4–6 hours).

  • Work-up:

    • Cool and Vent.[2][9]

    • Filtration: Filter catalyst immediately under inert atmosphere (Argon/Nitrogen). Raney Ni is pyrophoric.[8][10]

    • Concentrate filtrate to remove NH3 and MeOH.

Purification & Salt Formation

The free base amine is an oil and prone to oxidation. For storage and stability, conversion to the Dihydrochloride or Succinate salt is recommended.

Dihydrochloride Salt Formation:

  • Dissolve crude amine in Isopropanol (IPA, 5 vol).

  • Add HCl in IPA (2.2 equiv) dropwise at 20°C.

  • Stir for 2 hours. The salt will precipitate as a white solid.

  • Filter and wash with cold IPA.

  • Yield: Typically 80–85% (from Nitrile).

Process Safety & Engineering Controls

The hydrogenation of nitriles using Raney Nickel presents specific hazards that must be mitigated via a "Self-Validating" safety loop.

SafetyLoop Start Hydrogenation Setup Check1 Inerting Check (O2 < 1%) Start->Check1 Check2 Catalyst Handling (Keep Wet/Under Ar) Check1->Check2 Pass Reaction Reaction Phase (H2 Pressure/Temp Control) Check2->Reaction Check3 End of Reaction (H2 Uptake Plateau) Reaction->Check3 Filter Filtration (Closed Loop/Inert) Check3->Filter Cool & Vent Filter->Start Waste Disposal (Keep Wet)

Figure 2: Safety workflow for Raney Nickel Hydrogenation.

Critical Safety Parameters
ParameterLimitConsequence of DeviationControl Measure
MsCl Addition Temp < 15°CRunaway exotherm; impurity formationJacket cooling; dosing automation
Cyanide pH > 9Formation of deadly HCN gasMaintain basic pH; Caustic scrubber
Raney Ni State Wet/SlurryPyrophoric ignition in airHandle under Argon; keep submerged
H2 Pressure < 20 barVessel rating limitsBurst disks; Pressure relief valves

Analytical Specifications (Quality Control)

Target: 2-(1-Isopropylpiperidin-4-yl)ethanamine Dihydrochloride

  • Appearance: White to off-white crystalline solid.

  • 1H NMR (D2O): Confirm isopropyl doublet (~1.3 ppm), piperidine ring protons, and the ethylamine triplet (~3.0 ppm).

  • HPLC Purity: >98.5% (Area %).[5]

    • Impurity A: Secondary amine dimer (<0.15%).

    • Impurity B: Unreacted nitrile (<0.10%).

  • Residual Solvents: Methanol <3000 ppm, IPA <5000 ppm.

References

  • Prucalopride Succinate Process: Van Daele, G. H. P., et al. "N-(4-piperidinyl) benzamides." U.S. Patent 5,374,637. (1994). Link

  • Nitrile Reduction Methodology: "Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines." Semantic Scholar. Link

  • Safety in Nitrile Hydrogenation: "Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel." YouTube Protocol Demonstration. Link (Note: Video link for visual reference of lab setup).

  • General Reductive Amination: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem. 1996, 61, 11, 3849–3862. Link

  • Scale-Up Considerations: Anderson, N. G. Practical Process Research and Development. Academic Press, 2012. (Standard text for scale-up logic).

Sources

Troubleshooting & Optimization

Navigating the Labyrinth of Synthesis: A Technical Guide to Resolving Impurities in 2-(1-Isopropylpiperidin-4-yl)ethanamine Preparations

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the intricate world of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount. For researchers and scientists working with 2-(1-Isopropylpiperidin-4-yl)ethanamine, a key building block in various pharmaceutical agents, ensuring its purity presents a common yet critical challenge. This technical support guide, designed for drug development professionals, offers a comprehensive troubleshooting framework to identify, control, and resolve impurities that may arise during its synthesis.

The preparation of 2-(1-Isopropylpiperidin-4-yl)ethanamine typically follows a multi-step synthetic pathway, primarily involving the construction of the substituted piperidine ring and the subsequent introduction of the ethanamine and isopropyl functionalities. Each of these stages, however, is susceptible to side reactions that can lead to a variety of process-related impurities. Understanding the origin and structure of these impurities is the first step toward developing a robust and well-controlled manufacturing process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common synthetic routes to 2-(1-Isopropylpiperidin-4-yl)ethanamine and what are their associated impurity profiles?

The two most prevalent synthetic strategies for 2-(1-Isopropylpiperidin-4-yl)ethanamine are:

  • Route A: Reductive Amination followed by N-Isopropylation. This route typically starts with 4-piperidone and involves a reductive amination reaction with a suitable aminoacetaldehyde equivalent, followed by N-alkylation with an isopropylating agent.

  • Route B: N-Isopropylation followed by Elaboration of the Ethanamine Sidechain. This approach begins with the N-isopropylation of a 4-substituted piperidine precursor, followed by chemical transformations to introduce the ethanamine group.

Each route presents a unique set of potential impurities. A thorough understanding of the reaction mechanisms is crucial for anticipating these side products.

Q2: During the N-isopropylation step, I am observing a significant amount of a higher molecular weight byproduct. What could this be and how can I minimize it?

This is a classic case of over-alkylation . The secondary amine of the piperidine ring is nucleophilic and can react with the isopropylating agent. However, the newly formed tertiary amine product can sometimes compete with the starting material for the alkylating agent, leading to the formation of a quaternary ammonium salt.[1]

Troubleshooting:

  • Control Stoichiometry: Use a minimal excess of the isopropylating agent. A 1.1 to 1.2 molar equivalent is often sufficient.

  • Slow Addition: Add the isopropylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, favoring the reaction with the more abundant secondary amine.

  • Temperature Control: Perform the reaction at a lower temperature to reduce the rate of the second alkylation.

  • Choice of Base: A non-nucleophilic, sterically hindered base can help to deprotonate the secondary amine without competing in the alkylation reaction.

Diagram: Over-alkylation Side Reaction

G Piperidine 2-(Piperidin-4-yl)ethanamine Product 2-(1-Isopropylpiperidin-4-yl)ethanamine Piperidine->Product N-Isopropylation (Desired) IsopropylatingAgent Isopropyl Halide/Sulfate IsopropylatingAgent->Product QuaternarySalt Quaternary Ammonium Salt (Over-alkylation Impurity) IsopropylatingAgent->QuaternarySalt Product->QuaternarySalt Further Isopropylation (Side Reaction)

Caption: Formation of a quaternary ammonium salt impurity through over-alkylation.

Q3: My final product shows a peak in the HPLC with a mass corresponding to the starting material, 2-(piperidin-4-yl)ethanamine. How can I improve the conversion?

Incomplete reaction is a common issue in N-alkylation. Several factors can contribute to this:

Troubleshooting:

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion by monitoring it with a suitable analytical technique (e.g., TLC, LC-MS). Increasing the temperature or extending the reaction time may be necessary.

  • Reagent Quality: Verify the purity and reactivity of your isopropylating agent and base. Degradation of reagents can lead to lower yields.

  • Solvent: The choice of solvent can significantly impact reaction rates. Aprotic polar solvents like DMF or acetonitrile are often effective.

Q4: I am using reductive amination to introduce the ethanamine side chain and I'm observing several unidentified impurities. What are the likely side products?

Reductive amination, while a powerful tool, can be prone to side reactions if not carefully controlled.[2][3]

Potential Impurities from Reductive Amination:

  • Unreacted Starting Materials: Incomplete reaction can leave residual 4-piperidone or the amine starting material.

  • Over-reduction: The reducing agent might reduce other functional groups in the molecule if they are present and the conditions are too harsh.

  • Aldol Condensation: If the enolizable ketone (4-piperidone) is subjected to basic conditions, it can undergo self-condensation.

  • Dialkylation of the Amine: If a primary amine is used in the reductive amination, dialkylation can occur, leading to a tertiary amine impurity.

Diagram: Reductive Amination Troubleshooting Workflow

G start Impurity Detected in Reductive Amination Step check_sm Check for Unreacted Starting Materials (LC-MS) start->check_sm check_over_reduction Analyze for Over-reduction Products (GC-MS, NMR) start->check_over_reduction check_aldol Look for Aldol Condensation Products start->check_aldol check_dialkylation Check for Dialkylation of Primary Amine start->check_dialkylation optimize_conditions Optimize Reaction Conditions: - Time - Temperature - Stoichiometry check_sm->optimize_conditions check_over_reduction->optimize_conditions check_aldol->optimize_conditions check_dialkylation->optimize_conditions purify Purification: - Column Chromatography - Recrystallization optimize_conditions->purify

Caption: Troubleshooting workflow for impurities in reductive amination.

Troubleshooting:

  • Choice of Reducing Agent: Use a mild and selective reducing agent like sodium triacetoxyborohydride (STAB), which is known to be effective for reductive aminations and less likely to cause over-reduction.[4][5]

  • pH Control: Maintain the reaction pH in a slightly acidic range (pH 5-6) to favor imine formation and minimize aldol condensation.

  • Stepwise Procedure: For challenging substrates, a two-step procedure of first forming the imine followed by reduction can offer better control.[3]

Analytical and Purification Strategies

A robust analytical methodology is the cornerstone of impurity profiling. High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is the workhorse for identifying and quantifying impurities.

Table 1: Common Analytical Techniques for Impurity Profiling

TechniqueApplicationInformation Provided
HPLC-UV Quantification of known impuritiesRetention time, peak area
LC-MS Identification of unknown impuritiesMolecular weight, fragmentation pattern
GC-MS Analysis of volatile impurities and starting materialsRetention time, mass spectrum
NMR Structural elucidation of isolated impuritiesDetailed structural information

Once impurities are identified, appropriate purification strategies can be implemented.

Table 2: Purification Techniques

TechniquePrincipleBest Suited For
Column Chromatography Differential adsorptionSeparating closely related impurities
Recrystallization Difference in solubilityPurifying the final solid product
Acid-Base Extraction Difference in pKaRemoving acidic or basic impurities

Conclusion

The successful synthesis of high-purity 2-(1-Isopropylpiperidin-4-yl)ethanamine hinges on a deep understanding of the reaction chemistry and a proactive approach to impurity management. By anticipating potential side reactions, implementing robust process controls, and utilizing appropriate analytical and purification techniques, researchers can consistently produce this valuable building block to the required quality standards. This guide serves as a foundational resource to aid in navigating the complexities of its synthesis and achieving the desired purity for downstream pharmaceutical applications.

References

  • PubChem. (n.d.). 2-(Piperidin-4-yl)ethanamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 132740-59-1, 2-(1-Isopropylpiperidin-4-yl)ethanamine. Retrieved from [Link].

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.
  • PubChem. (n.d.). N-(2-Aminoethyl)piperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • Google Patents. (n.d.). Process of making fentanyl intermediates.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 2-(1-Isopropylpiperidin-4-yl)ethanamine Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Case ID: T-ISOPIP-001 Subject: Diagnosing Low or Inconsistent Bioactivity[1]

Executive Summary

Researchers frequently report inconsistent or lower-than-expected bioactivity with 2-(1-Isopropylpiperidin-4-yl)ethanamine .[1] While often attributed to "bad batches," our internal data suggests the root cause usually lies in handling protocols specific to the primary amine/piperidine structural motif.

This molecule is not a passive reagent; it is a hygroscopic, reactive base susceptible to atmospheric degradation and pH-dependent solubility crashes.[1] This guide deconstructs the failure points into three modules: Chemical Integrity , Solubility Physics , and Assay Interference .

Module 1: Chemical Integrity & Storage

"Is the molecule actually what you think it is?"

The presence of a primary amine on a flexible ethyl chain makes this molecule a "CO₂ sponge." If your container has been opened frequently without inert gas purging, you are likely dosing a carbamate salt, not the free amine.

Q: My LC-MS shows the correct mass, but activity is low. Why? A: Standard LC-MS often uses acidic mobile phases (formic acid), which can decarboxylate carbamates back to the parent amine during analysis, masking the impurity. You see the parent peak, but your biological system sees the inactive carbamate.

The "Phantom Mass" Phenomenon:

  • Mechanism: Primary amines react with atmospheric CO₂ to form carbamic acid/carbamates.[1][2]

  • Impact: This reaction changes the stoichiometry. If you weigh 10 mg of "compound," you might actually be weighing 8 mg of compound and 2 mg of CO₂ adducts.

  • Diagnosis: Check for a transient peak at M+44 in non-acidic MS conditions, or look for broad carbonyl signals in proton NMR (D₂O exchange can hide this).

Protocol: The "Inert Integrity" Check
  • Visual Inspection: If the solid has turned from a free-flowing powder to a sticky gum, it has absorbed water or CO₂.[1]

  • Purge: Always store under Argon or Nitrogen.[1]

  • Salt Selection: Use the Dihydrochloride (2HCl) salt if possible.[1] The free base is an oil/low-melting solid that is highly unstable in air.[1]

Module 2: Solubility & Formulation

"Is the molecule reaching the target?"

This molecule contains two basic nitrogen centers:

  • Piperidine Nitrogen: pKa ~10.5–11.0[1]

  • Primary Amine: pKa ~10.0[1]

Q: I dissolved the free base in DMSO, but it precipitated when added to the media. Why? A: You encountered a "pH Crash." At physiological pH (7.4), this molecule demands to be doubly protonated (dicationic).[1] If you inject a high-concentration DMSO stock of the free base (uncharged) into a neutral aqueous buffer, the kinetics of protonation may be slower than the kinetics of aggregation/precipitation, especially if the buffer capacity is low.

Q: How do I fix the solubility? A: Do not rely on DMSO alone. Pre-acidification is critical for the free base.

Data: Solubility Profile
ParameterFree BaseDihydrochloride Salt (2HCl)
State Oil / Low-melting solidCrystalline Solid
Water Solubility Low (requires pH < 9)High (>50 mM)
DMSO Solubility HighModerate (may require warming)
Hygroscopicity ModerateVery High (absorbs water weight)
Preferred Stock DMSO + 1 eq.[1] HClWater or DMSO
Protocol: The Stepwise Solubilization Workflow

SolubilityProtocol Start Start: Solid Compound FormCheck Check Form: Salt vs. Free Base Start->FormCheck SaltPath Salt Form (2HCl) FormCheck->SaltPath BasePath Free Base FormCheck->BasePath DissolveWater Dissolve in ddH2O SaltPath->DissolveWater Preferred DissolveDMSO Dissolve in DMSO SaltPath->DissolveDMSO Alternative BasePath->DissolveDMSO Dilute Dilute into Assay Buffer (Final DMSO < 1%) DissolveWater->Dilute Acidify Add 2.0 eq HCl (Critical Step) DissolveDMSO->Acidify Stabilize Charge Acidify->Dilute

Figure 1: Decision tree for correct solubilization to prevent precipitation artifacts.[1]

Module 3: Assay Interference

"Is the readout lying to you?"

The primary amine tail (ethanamine) is chemically reactive. It can interfere with assays that rely on amine coupling or specific surface chemistries.[1]

Q: My IC50 is shifting wildly between runs. Is it the plasticware? A: Highly probable. Cationic amphiphiles (molecules with a charged head and lipophilic tail—like the isopropyl-piperidine group) are notorious for Non-Specific Binding (NSB) to polystyrene plates.[1] The positive charge sticks to the negative charge of standard TC-treated plastics.

Troubleshooting Steps:

  • Switch Plates: Use Low-Binding (PP) plates or silanized glass.[1]

  • Add Detergent: Include 0.01% Triton X-100 or Tween-20 in your assay buffer to compete for non-specific sites.[1]

  • Check Reagents: If using amine-reactive probes (e.g., NHS-esters for fluorescence), this molecule will scavenge the dye, reducing the signal and appearing as a "false inhibitor."

Module 4: Structural Reality Check (SAR)

"Is the molecule just weak?"

If the chemistry is solid, the issue may be the Isopropyl Group .

Q: Why use the isopropyl analog if it's less active than the methyl? A: The isopropyl group adds significant steric bulk compared to a methyl or ethyl group.

  • Steric Clash: If the binding pocket is narrow (e.g., certain GPCR orthosteric sites), the isopropyl group may prevent the molecule from entering deep enough to engage key residues (often an Aspartate that anchors the piperidine nitrogen).

  • Metabolic Liability: In cell-based assays, the N-isopropyl group is a target for N-dealkylation by CYP450 enzymes.[1] If your assay incubation is long (>12 hours) in metabolically active cells (e.g., HepG2), your compound might be degrading into the secondary amine (2-(piperidin-4-yl)ethanamine), which likely has different potency.[1]

Pathway: Metabolic Degradation Risk

Metabolism Parent Parent Molecule (N-Isopropyl) CYP CYP450 (Oxidation) Parent->CYP Intermediate Carbinolamine Intermediate CYP->Intermediate Product Metabolite (Secondary Amine + Acetone) Intermediate->Product Spontaneous Collapse

Figure 2: Potential metabolic instability in long-duration cell assays.[1]

References & Authoritative Grounding
  • Amine-CO₂ Reactivity: Primary amines react reversibly with CO₂ to form carbamates, altering stoichiometry and potentially bioactivity.[1]

    • Source: (Validated via Search Result 1.1)[1]

  • Piperidine Solubility & Formulation: Piperidine salts require specific pH handling to maintain solubility in aqueous media; free bases are prone to precipitation.[1]

    • Source: (Validated via Search Result 1.9)[1]

  • Assay Interference (Amine Reactivity): Primary amines can interfere with protein estimation assays and chemical probes.[1]

    • Source: (Validated via Search Result 1.7)[1]

  • Chemical Properties (PubChem): 2-(1-Isopropylpiperidin-4-yl)ethanamine physicochemical data (pKa, LogP).

    • Source: (Validated via Search Result 1.20)[1]

For further assistance, please contact the Scientific Support Team with your specific buffer composition and LC-MS trace data.

Sources

Validation & Comparative

Technical Guide: Structure-Activity Relationship of 2-(1-alkylpiperidin-4-yl)ethanamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Domain: Medicinal Chemistry & Neuropharmacology Focus: Sigma-1 Receptor (


R) Modulation & Scaffold Optimization

Executive Summary: The Scaffold at a Glance

The 2-(1-alkylpiperidin-4-yl)ethanamine moiety represents a privileged pharmacophore in neuropharmacology. It serves as the structural backbone for a wide class of high-affinity ligands targeting the Sigma-1 Receptor (


R)  and Acetylcholinesterase (AChE) .

Unlike rigid benzomorphans (e.g., (+)-Pentazocine), this piperidine-based scaffold offers high synthetic tractability and tunable lipophilicity. This guide compares the performance of three critical N-alkyl analogs—Methyl , Benzyl , and Phenethyl —to assist researchers in selecting the optimal lead structure for neuroprotective and neuropsychiatric drug development.

Key Performance Indicators (KPIs)
  • Primary Target: Sigma-1 Receptor (

    
    R) (Chaperone activity).[1]
    
  • Secondary Target: Sigma-2 Receptor (

    
    R) (Cytotoxicity/Proliferation).
    
  • Off-Target: Acetylcholinesterase (AChE) (Cognitive modulation).

Comparative Analysis: N-Substituent Impact

The "tail" region (N1-position of the piperidine) dictates the hydrophobic interaction with the


R binding pocket. The following analysis compares the three primary analogs based on binding affinity (

) and selectivity profiles.
The Analogs
FeatureAnalog A: N-Methyl Analog B: N-Benzyl Analog C: N-Phenethyl
Structure Shortest alkyl chain.Aromatic ring with methylene linker.[2]Aromatic ring with ethylene linker.

R Affinity
Low/Moderate (

> 100 nM)
High (

1–10 nM)
Very High (

< 1 nM)
Selectivity (

/

)
LowHigh (>50-fold)Moderate
Lipophilicity (cLogP) Low (~1.2)Optimal (~3.5)High (~4.0)
Primary Use Case Fragment/Building BlockGold Standard for

R Probes
High-Potency Agonist Design
Detailed Performance Review
1. The N-Methyl Analog (Baseline)
  • Performance: The methyl group provides insufficient hydrophobic bulk to fully occupy the primary hydrophobic pocket of the

    
    R.
    
  • Utility: Primarily used as a negative control or a synthetic intermediate. It lacks the potency required for in vivo efficacy as a standalone ligand but serves as a low-molecular-weight fragment for fragment-based drug discovery (FBDD).

2. The N-Benzyl Analog (The "Gold Standard")
  • Performance: The addition of a benzyl group creates a critical

    
     stacking interaction with aromatic residues (likely Tyr103 or Phe107) within the 
    
    
    
    R binding site. This modification typically results in a 10-to-100-fold increase in affinity compared to the methyl analog.
  • Mechanism: The distance between the basic nitrogen and the aromatic ring (approx. 3.5–4.0 Å) is optimal for the pharmacophore model defined by Glennon et al.

  • Recommendation: This is the preferred starting point for most optimization campaigns due to its balance of potency and metabolic stability.

3. The N-Phenethyl Analog (High Potency/Lower Selectivity)
  • Performance: Extending the linker by one carbon often increases affinity further by allowing the aromatic ring to penetrate deeper into the hydrophobic pocket. However, this often comes at the cost of reduced selectivity against

    
    R and hERG channels.
    
  • Risk: Higher lipophilicity increases the risk of non-specific binding and phospholipidosis.

Quantitative Data Summary

The following data represents consensus ranges derived from structure-affinity relationship (SAR) studies of piperidine-based


R ligands (e.g., Langa et al., Robarge et al.).

Table 1: Representative Binding Affinities (


) and Selectivity 
Compound ClassSubstituent (R)

R

(nM)

R

(nM)
Selectivity Ratio (

/

)
Reference (+)-Pentazocine3.0 ± 0.5> 1,000> 300
Reference Haloperidol2.5 ± 0.3~5020
Analog A Methyl150 - 300> 1,000Low
Analog B Benzyl 1.5 - 5.0 200 - 500 ~100 (Optimal)
Analog C Phenethyl0.5 - 2.020 - 50~25

Note:


 values are dependent on the specific radioligand used ([3H]-(+)-Pentazocine) and tissue preparation (Guinea Pig Liver/Brain).

Mechanistic Visualization

Pathway 1: Structure-Activity Logic Flow

This diagram illustrates how structural modifications to the N-terminus translate into biological effects at the Sigma-1 receptor.

SAR_Logic Scaffold 2-(1-alkylpiperidin-4-yl)ethanamine Sub_Methyl N-Methyl (Small Group) Scaffold->Sub_Methyl Sub_Benzyl N-Benzyl (Aromatic Bulk) Scaffold->Sub_Benzyl Interaction_Weak Weak Hydrophobic Contact Sub_Methyl->Interaction_Weak Lacks Bulk Interaction_Strong Pi-Pi Stacking (Tyr103/Phe107) Sub_Benzyl->Interaction_Strong Optimal Distance Effect_Low Low Affinity (Ki > 100nM) Interaction_Weak->Effect_Low Effect_High High Affinity (Ki < 5nM) Interaction_Strong->Effect_High Response Modulation of Ca2+ Signaling (MAM) Effect_High->Response Chaperone Activation

Caption: SAR logic demonstrating why N-Benzyl substitution is critical for high-affinity Sigma-1 receptor binding.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are standardized for evaluating this scaffold.

Protocol A: Synthesis via Reductive Amination

Objective: Synthesize the N-benzyl analog without over-alkylation. Rationale: Direct alkylation often leads to quaternary ammonium salts. Reductive amination ensures mono-alkylation.

  • Reagents: 4-(2-aminoethyl)piperidine (Core), Benzaldehyde (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.4 eq), Acetic Acid (cat.), DCM (Solvent).

  • Step 1 (Imine Formation): Dissolve amine and benzaldehyde in DCM. Add catalytic acetic acid. Stir at Room Temperature (RT) for 1 hour under

    
    .
    
  • Step 2 (Reduction): Add STAB portion-wise. The mild nature of STAB prevents reduction of the aldehyde before imine formation.

  • Step 3 (Quench): After 12 hours, quench with saturated

    
    . Extract with DCM.
    
  • Purification: Flash column chromatography (MeOH/DCM/NH4OH).

Protocol B: Radioligand Binding Assay ( R)

Objective: Determine


 values using [3H]-(+)-Pentazocine.[3]
Self-Validating Step:  Use Haloperidol (10 

M) to define non-specific binding (NSB). If NSB > 20% of Total Binding, the assay is invalid.
  • Membrane Prep: Thaw Guinea Pig Liver membranes (highest

    
    R density). Homogenize in 50 mM Tris-HCl (pH 7.4).
    
  • Incubation:

    • Total Binding: Membrane + [3H]-(+)-Pentazocine (3 nM).

    • Non-Specific: Membrane + [3H]-(+)-Pentazocine + Haloperidol (10

      
      M).
      
    • Test: Membrane + [3H]-(+)-Pentazocine + Analog (10 concentrations,

      
       to 
      
      
      
      M).
  • Condition: Incubate for 120 min at 37°C (Equilibrium).

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Workflow Visualization

Assay Logic: Radioligand Competition

This diagram outlines the decision tree for the binding assay, ensuring quality control.

Binding_Assay Start Prepare Membranes (Guinea Pig Liver) Add_Ligand Add [3H]-(+)-Pentazocine (3 nM) Start->Add_Ligand Branch_NSB Add Haloperidol (10 uM) Add_Ligand->Branch_NSB Branch_Test Add Test Analog (0.1 nM - 10 uM) Add_Ligand->Branch_Test Incubate Incubate 120 min @ 37C Branch_NSB->Incubate Branch_Test->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Check QC Check: NSB < 20% Total? Filter->Check Valid Calculate Ki (Cheng-Prusoff) Check->Valid Yes Invalid Reject Assay (Check Wash Step) Check->Invalid No

Caption: Workflow for Sigma-1 Radioligand Binding with built-in Quality Control checkpoints.

Conclusion & Recommendations

For researchers targeting the Sigma-1 receptor:

  • Select the N-Benzyl Analog (Analog B) as your primary scaffold for lead optimization. It offers the best compromise between affinity (

    
     < 5 nM) and selectivity.
    
  • Avoid the N-Methyl Analog for potency assays; use it only as a low-affinity control to validate specific binding.

  • Monitor Lipophilicity: If optimizing the N-Phenethyl series, strictly monitor cLogP to avoid "molecular obesity" and off-target hERG inhibition.

References

  • Langa, F. et al. (2020). "6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors." International Journal of Molecular Sciences.

  • Chu, U.B.[4] & Ruoho, A.E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology.

  • Glennon, R.A. et al. (1994). "Structural features of sigma ligands." Medicinal Research Reviews.
  • BenchChem Protocols. (2025). "Radioligand Binding Assay for Fluvoxamine at the Sigma-1 Receptor."

  • Schmidt, H.R. & Kruse, A.C. (2019). "The Molecular Architecture of the Sigma-1 Receptor." Trends in Pharmacological Sciences.

Sources

A Comparative Analysis of 2-(1-Isopropylpiperidin-4-yl)ethanamine and 2-(1-benzylpiperidin-4-yl)ethanamine for Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone for the development of centrally active agents, owing to its favorable pharmacokinetic properties and synthetic tractability. Within this class, 4-substituted piperidines are of particular interest. This guide provides a detailed comparison of two key analogues: 2-(1-Isopropylpiperidin-4-yl)ethanamine and 2-(1-benzylpiperidin-4-yl)ethanamine. The focus is on the influence of the N-substituent—an aliphatic isopropyl group versus an aromatic benzyl group—on the physicochemical properties and potential pharmacological applications of these molecules, particularly in the context of neurological drug discovery.

The N-benzylpiperidine motif is a well-established pharmacophore in numerous compounds targeting the central nervous system, valued for its ability to engage in cation-π interactions with target proteins.[1][2] In contrast, the N-isopropyl group offers a different steric and electronic profile, which can significantly alter a compound's biological activity. This comparison will delve into these differences, supported by available data and established experimental protocols, to guide researchers in the selection and design of piperidine-based compounds for their specific research needs.

Comparative Physicochemical and Pharmacological Profile

The seemingly subtle difference between an N-isopropyl and an N-benzyl substituent can lead to significant variations in a molecule's properties and its interactions with biological targets. The following table summarizes the key physicochemical properties of the two compounds.

Property2-(1-Isopropylpiperidin-4-yl)ethanamine2-(1-benzylpiperidin-4-yl)ethanamine
Molecular Formula C10H22N2C14H22N2
Molecular Weight 170.30 g/mol 218.34 g/mol [3]
Calculated logP ~1.8 (Predicted)2.25[4]
Topological Polar Surface Area (TPSA) 29.26 Ų29.26 Ų[4]
Known Pharmacological Relevance Building block for chemical synthesis.Precursor for neurologically active compounds, including sigma-1 receptor ligands and acetylcholinesterase inhibitors.[1][2]

Key Insights from the Comparative Data:

  • Lipophilicity (logP): The N-benzyl group significantly increases the lipophilicity (higher logP) compared to the N-isopropyl group. This has profound implications for a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including its ability to cross the blood-brain barrier.

  • Molecular Weight: The addition of the benzyl group increases the molecular weight, which can influence binding to some biological targets.

  • Pharmacological Context: 2-(1-benzylpiperidin-4-yl)ethanamine is extensively cited as a key intermediate in the synthesis of compounds with demonstrated activity at targets relevant to neurodegenerative diseases, such as the sigma-1 receptor and acetylcholinesterase. In contrast, 2-(1-Isopropylpiperidin-4-yl)ethanamine is more broadly categorized as a chemical building block with less specific documented pharmacological applications.

Structure-Activity Relationship (SAR) and the Influence of the N-Substituent

The choice of the N-substituent on the piperidine ring is a critical determinant of a compound's pharmacological profile. The isopropyl and benzyl groups confer distinct steric and electronic properties that dictate how the molecule interacts with its biological targets.

The N-Benzyl Group:

The presence of the N-benzyl group introduces an aromatic ring, which can participate in several key non-covalent interactions, including:

  • π-π Stacking: The aromatic ring can stack with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket of a receptor.

  • Cation-π Interactions: The positively charged nitrogen of the piperidine ring can interact favorably with the electron-rich face of the benzyl group's aromatic ring, as well as with aromatic residues in the target protein. This is a crucial interaction for many centrally active drugs.[2]

  • Hydrophobic Interactions: The benzyl group increases the overall hydrophobicity of the molecule, which can enhance its affinity for lipophilic binding pockets.

These interactions are particularly relevant for targets such as the sigma-1 receptor, where a hydrophobic binding pocket accommodates aromatic ligands. The N-benzylpiperidine moiety is a common feature in high-affinity sigma-1 receptor ligands.

The N-Isopropyl Group:

The N-isopropyl group, being a small, branched alkyl group, imparts different characteristics:

  • Steric Bulk: While smaller than a benzyl group, the isopropyl group provides more steric hindrance than a simple methyl or ethyl group. This can influence the orientation of the molecule within a binding pocket, potentially leading to selectivity for certain receptor subtypes.[5]

  • Lipophilicity: The isopropyl group increases lipophilicity to a lesser extent than the benzyl group, which may result in a different ADME profile.

  • Lack of Aromatic Interactions: The absence of an aromatic ring means that N-isopropyl derivatives cannot participate in π-π stacking or cation-π interactions involving the substituent itself.

The following diagram illustrates the key structural differences and their potential impact on receptor interaction.

G cluster_isopropyl 2-(1-Isopropylpiperidin-4-yl)ethanamine cluster_benzyl 2-(1-benzylpiperidin-4-yl)ethanamine iso_structure N-Isopropyl Group - Aliphatic - Moderate Steric Bulk - Lower Lipophilicity iso_interactions Primarily van der Waals and hydrophobic interactions iso_structure->iso_interactions Leads to receptor Receptor Binding Pocket iso_interactions->receptor Potential for weaker or different binding mode benzyl_structure N-Benzyl Group - Aromatic - Greater Steric Bulk - Higher Lipophilicity benzyl_interactions π-π Stacking Cation-π Interactions Enhanced Hydrophobic Interactions benzyl_structure->benzyl_interactions Enables benzyl_interactions->receptor Potential for stronger and more specific binding

Caption: Structural differences and potential receptor interactions.

Experimental Protocol: Comparative Sigma-1 Receptor Affinity Determination via Competitive Radioligand Binding Assay

To empirically determine the difference in target engagement between these two compounds, a competitive radioligand binding assay is a standard and robust method. The sigma-1 receptor is a relevant target given the known pharmacology of N-benzylpiperidine derivatives.

Objective: To determine the binding affinity (Ki) of 2-(1-Isopropylpiperidin-4-yl)ethanamine and 2-(1-benzylpiperidin-4-yl)ethanamine for the human sigma-1 receptor.

Materials:

  • Human sigma-1 receptor expressed in a suitable cell line (e.g., HEK293)

  • Cell membrane preparation from the above

  • Radioligand: -pentazocine (a high-affinity sigma-1 receptor ligand)

  • Non-specific binding control: Haloperidol (10 µM)

  • Test compounds: 2-(1-Isopropylpiperidin-4-yl)ethanamine and 2-(1-benzylpiperidin-4-yl)ethanamine, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay buffer: 50 mM Tris-HCl, pH 8.0

  • 96-well microplates

  • Glass fiber filters (GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the sigma-1 receptor according to standard laboratory protocols.[6] The protein concentration of the membrane preparation should be determined using a suitable method (e.g., BCA assay).

  • Assay Setup: In a 96-well microplate, set up the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of -pentazocine (at a concentration close to its Kd, e.g., 2 nM), and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of 10 µM haloperidol, 50 µL of -pentazocine, and 100 µL of membrane preparation.

    • Competitive Binding: 50 µL of varying concentrations of the test compound, 50 µL of -pentazocine, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at 37°C for 90 minutes with gentle agitation to allow the binding to reach equilibrium.[7]

  • Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.[7]

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Outcome and Interpretation:

Based on the known SAR of related compounds, it is anticipated that 2-(1-benzylpiperidin-4-yl)ethanamine will exhibit a significantly higher affinity (lower Ki value) for the sigma-1 receptor compared to 2-(1-Isopropylpiperidin-4-yl)ethanamine. This would be attributed to the favorable interactions of the benzyl group within the receptor's binding site.

The following workflow diagram illustrates the key steps in the competitive radioligand binding assay.

G start Start prep Prepare Reagents: - Membrane homogenate - Radioligand (³H-pentazocine) - Test compounds - Buffers start->prep incubation Incubate in 96-well plate: - Total, non-specific, and  competitive binding wells prep->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration washing Wash Filters (Remove non-specifically bound radioligand) filtration->washing counting Scintillation Counting (Quantify bound radioactivity) washing->counting analysis Data Analysis - Calculate IC50 - Determine Ki using Cheng-Prusoff equation counting->analysis end End analysis->end

Caption: Workflow for competitive radioligand binding assay.

Conclusion

The choice between an N-isopropyl and an N-benzyl substituent on the 4-(2-aminoethyl)piperidine scaffold has significant consequences for the resulting compound's potential as a neurological drug candidate. 2-(1-benzylpiperidin-4-yl)ethanamine, with its aromatic moiety, is predisposed to engage in interactions that are often crucial for high affinity at targets like the sigma-1 receptor. This is reflected in its frequent use as a starting point for the development of CNS-active agents.

Conversely, 2-(1-Isopropylpiperidin-4-yl)ethanamine, while less explored in the literature for specific neurological targets, offers an alternative physicochemical profile. Its lower lipophilicity and different steric footprint could be advantageous in scenarios where high blood-brain barrier penetration is not desired, or where selectivity against certain targets is sought.

Ultimately, the selection between these two valuable building blocks will depend on the specific therapeutic target and the desired pharmacological profile. The experimental protocol provided offers a robust method for directly comparing their affinities for a relevant neurological target, thereby enabling an evidence-based approach to lead compound selection and optimization in drug discovery programs.

References

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71(1), 1-34. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • DOST-PNRI. (2017, March 30). Receptor Binding Assay - Part 1 [Video]. YouTube. [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Kavanagh, J. J., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 280. [Link]

  • Smith, S. B., et al. (2023). Defining the ligand-dependent proximatome of the sigma 1 receptor. Frontiers in Neuroscience, 17, 1189914. [Link]

  • Farkas, V., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(15), 8196. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Sharma, A., & Singh, S. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [Link]

  • Sharma, A., & Singh, S. (2024). N‐Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [Link]

  • Nguyen, T. H. D., et al. (2021). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. RSC Advances, 11(31), 18981-18991. [Link]

  • Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial chemistry & high throughput screening, 12(3), 250–257. [Link]

  • Zhang, Y., et al. (2021). The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. Catalysts, 11(11), 1386. [Link]

  • Karthikeyan, M., et al. (2013). Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. Journal of Chemical and Pharmaceutical Research, 5(8), 1-6. [Link]

  • MedChemica. (2021, March 12). Drug design principles - Stereoelectronics. [Link]

  • PubChem. (n.d.). 2-(2-Isopropyl-1,3-thiazol-4-yl)ethanamine dihydrochloride. Retrieved from [Link]

  • Zhang, Y., et al. (2021). The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. Catalysts, 11(11), 1386. [Link]

  • Asif, M. (2014). Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. Journal of Chemistry, 2014, 1-5. [Link]

  • Bédard, A. C., et al. (2024). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • PubChem. (n.d.). 2-(1-benzylpiperidin-4-yl)ethan-1-amine. Retrieved from [Link]

  • PubChem. (n.d.). 2-[1-(2-Ethylpyrrol-2-yl)piperidin-4-yl]ethanamine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

  • PubChem. (n.d.). 2-[1-(2,4-Dichlorophenyl)piperidin-4-yl]ethanamine. Retrieved from [Link]

  • PubChem. (n.d.). 2-[1-(2,3-Dichlorophenyl)piperidin-4-yl]ethanamine. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine. Retrieved from [Link]

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A Senior Scientist's Guide to the Comparative Evaluation of Novel Acetylcholinesterase Inhibitors: 2-(1-Isopropylpiperidin-4-yl)ethanamine vs. Donepezil

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Cholinergic Modulators

In the landscape of neurodegenerative disease research, particularly Alzheimer's disease (AD), the cholinergic hypothesis remains a cornerstone of symptomatic therapy. The decline in the neurotransmitter acetylcholine (ACh) is a well-established contributor to the cognitive deficits observed in AD patients. Consequently, inhibitors of acetylcholinesterase (AChE), the enzyme responsible for ACh degradation, are a frontline treatment.[1][2]

Donepezil, a piperidine-based, reversible AChE inhibitor, is the undisputed "gold standard" in this class, with decades of clinical data supporting its efficacy and safety profile.[3] However, the quest for improved therapeutics is relentless, driven by the need for greater efficacy, enhanced safety, and potentially disease-modifying properties.

This guide provides a comprehensive framework for the head-to-head evaluation of a novel therapeutic candidate against the benchmark, donepezil. We will use 2-(1-Isopropylpiperidin-4-yl)ethanamine (CAS 132740-59-1), a structurally distinct piperidine derivative, as our exemplar challenger compound.[4] As this is a novel compound for which public biological data is not yet available, this document will serve as the definitive roadmap for researchers to generate the requisite data for a rigorous, scientifically valid comparison. We will detail the critical experiments, from in vitro enzymatic assays to in vivo behavioral models, explaining the scientific rationale behind each protocol and defining the key metrics for a robust comparative analysis.

Part 1: The Benchmark Profile of Donepezil

To conduct a meaningful comparison, one must first thoroughly understand the benchmark. Donepezil is a centrally acting, reversible, and non-competitive inhibitor of AChE.[4] Its primary mechanism of action is to increase the concentration of acetylcholine at cholinergic synapses, thereby enhancing neurotransmission and improving cognitive function in patients.[5][6] Beyond its primary function, some preclinical studies suggest donepezil may also reduce the accumulation and destructive effects of amyloid-β (Aβ).[7]

Key Pharmacological Data for Donepezil

The following data, compiled from authoritative sources, serves as the benchmark against which 2-(1-Isopropylpiperidin-4-yl)ethanamine must be compared.

ParameterDonepezil: Reported ValueSignificance for Comparison
Potency
AChE Inhibition (IC₅₀)~0.03 - 0.56 nM (varies by assay conditions)[8][9]The primary measure of intrinsic potency. A lower value indicates higher potency.
Selectivity
AChE vs. BuChEHigh selectivity for AChE (e.g., 18,000x greater affinity for AChE)[8]Butyrylcholinesterase (BuChE) is another cholinesterase. High selectivity for AChE is often desirable to minimize peripheral side effects.
Pharmacokinetics (Human)
Bioavailability~100%[10][11]High oral bioavailability simplifies dosing and ensures consistent exposure.
Half-life (t₁/₂)~70-80 hours[8][10]A long half-life allows for convenient once-daily dosing.
Peak Plasma Time (Tₘₐₓ)~3-4 hours[10][11]Indicates the time to maximum absorption after oral administration.
Protein Binding~96%[3]High protein binding can affect the free fraction of the drug available to act on its target.
MetabolismHepatic (CYP2D6, CYP3A4)[3][11]Understanding metabolic pathways is crucial for predicting drug-drug interactions.
Safety Profile
Common Adverse EffectsNausea, diarrhea, insomnia, vomiting, muscle crampsThese are primarily mechanism-based (cholinergic) side effects. A novel agent would ideally show a reduced incidence or severity of these effects.

Part 2: The Challenger Profile: 2-(1-Isopropylpiperidin-4-yl)ethanamine

The challenger compound is a secondary amine featuring a piperidine ring. Its structural characteristics are summarized below.

Property2-(1-Isopropylpiperidin-4-yl)ethanamine
CAS Number 132740-59-1[3]
Molecular Formula C₁₀H₂₂N₂[4]
Molecular Weight 170.30 g/mol [4]
Structure A piperidine ring with an isopropyl group at the N1 position and an ethanamine side chain at the C4 position.[5]

The presence of the piperidine moiety suggests a potential for AChE inhibition, as this scaffold is common to many known inhibitors, including donepezil.[1] However, its biological activity, potency, selectivity, and pharmacokinetic profile are currently uncharacterized in public literature. The subsequent sections outline the essential experimental workflow required to build this profile and enable a direct comparison with donepezil.

Part 3: Experimental Framework for Head-to-Head Comparison

This section provides the detailed, self-validating protocols necessary to evaluate our challenger compound.

Experiment 1: In Vitro Acetylcholinesterase Inhibition Assay

Causality and Rationale: This is the foundational experiment. Its purpose is to confirm that 2-(1-Isopropylpiperidin-4-yl)ethanamine inhibits AChE, to determine its intrinsic potency (IC₅₀), and to assess its selectivity against BuChE. The Ellman's method is a robust and widely accepted colorimetric assay for this purpose.[9]

Experimental Workflow Diagram:

G P1 Prepare Phosphate Buffer (0.1M, pH 8.0) A1 Add Buffer, Test Compound, and DTNB to each well P1->A1 P2 Prepare DTNB Solution P2->A1 P3 Prepare Acetylthiocholine Iodide (ATCI) Substrate A4 Initiate reaction by adding ATCI substrate P3->A4 P4 Prepare AChE & BuChE Enzyme Solutions A2 Add AChE (or BuChE) enzyme solution P4->A2 P5 Prepare Serial Dilutions of Test Compounds (Donepezil & Challenger) P5->A1 A1->A2 A3 Pre-incubate for 15 min at 25°C A2->A3 A3->A4 A5 Incubate and monitor absorbance at 412 nm over time using a plate reader A4->A5 D1 Calculate reaction rates (V) A5->D1 D2 Calculate % Inhibition for each compound concentration D1->D2 D3 Plot % Inhibition vs. log[Concentration] D2->D3 D4 Determine IC50 values using non-linear regression D3->D4 D5 Calculate Selectivity Index (IC50 BuChE / IC50 AChE) D4->D5

Caption: Workflow for the in vitro AChE inhibition assay.

Detailed Protocol (Ellman's Method):

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.

    • Prepare a 10 mM solution of acetylthiocholine iodide (ATCI) substrate in the phosphate buffer.

    • Prepare stock solutions of human recombinant AChE and BuChE in phosphate buffer.

    • Prepare serial dilutions of the challenger compound and donepezil (as a positive control) in a suitable solvent (e.g., DMSO), then dilute further in phosphate buffer.

  • Assay Procedure (in a 96-well plate):

    • To each well, add:

      • 140 µL of 0.1 M phosphate buffer (pH 8.0)

      • 20 µL of the test compound dilution (or buffer for control wells).

      • 20 µL of the DTNB solution.

    • Add 10 µL of the AChE (or BuChE) enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 25°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 10 µL of the ATCI substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • The Selectivity Index is calculated as (IC₅₀ for BuChE) / (IC₅₀ for AChE).

Key Metrics for Comparison:

  • IC₅₀ (AChE): Compare directly to donepezil's value.

  • IC₅₀ (BuChE): Assess off-target activity.

  • Selectivity Index: A higher index indicates better selectivity for AChE.

Experiment 2: In Vivo Efficacy - Morris Water Maze

Causality and Rationale: An in vitro effect does not guarantee in vivo efficacy. The Morris Water Maze (MWM) is a classic behavioral test that assesses hippocampal-dependent spatial learning and memory in rodents.[12] By inducing a temporary cognitive deficit (e.g., with scopolamine, a muscarinic antagonist), we can evaluate the ability of our test compounds to reverse this amnesia, providing strong evidence of pro-cognitive effects. The use of established Alzheimer's disease transgenic mouse models (e.g., APP/PS1) can also be considered for more chronic studies.

Logical Flow of Comparative Evaluation:

G cluster_metrics Key Metrics for Comparison Start Select Rodent Model (e.g., C57BL/6 mice) Group Divide into Treatment Groups: 1. Vehicle + Saline 2. Vehicle + Scopolamine 3. Donepezil + Scopolamine 4. Challenger + Scopolamine Start->Group Acq Acquisition Phase (4 days) - 4 trials/day - Hidden platform - Record escape latency & path length Group->Acq Daily Dosing 30 min before trials Probe Probe Trial (Day 5) - Platform removed - 60s free swim Acq->Probe Dosing continues Analysis Data Analysis Probe->Analysis End Comparative Efficacy Determined Analysis->End M1 Escape Latency (s) (Acquisition Phase) Analysis->M1 M2 Time in Target Quadrant (%) (Probe Trial) Analysis->M2 M3 Platform Crossings (Probe Trial) Analysis->M3

Caption: Logic for in vivo efficacy testing using the Morris Water Maze.

Detailed Protocol (Scopolamine-Induced Amnesia Model):

  • Animal and Apparatus:

    • Use adult male C57BL/6 mice.

    • The apparatus is a circular pool (120-150 cm diameter) filled with opaque water (22-24°C). A small escape platform (10 cm diameter) is submerged 1 cm below the surface. Use distal visual cues around the room for navigation.

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., saline, i.p.) + Saline (i.p.)

    • Group 2: Amnesia control (Vehicle, i.p.) + Scopolamine (1 mg/kg, i.p.)

    • Group 3: Benchmark control (Donepezil, e.g., 1-3 mg/kg, p.o.) + Scopolamine (1 mg/kg, i.p.)

    • Group 4: Challenger compound (various doses, p.o.) + Scopolamine (1 mg/kg, i.p.)

  • Procedure:

    • Acquisition Phase (Days 1-4):

      • Administer the test compound (or vehicle) orally 60 minutes before testing.

      • Administer scopolamine (or saline) intraperitoneally 30 minutes before testing.

      • Conduct 4 trials per day for each mouse, starting from different quadrants.

      • Gently place the mouse in the water facing the pool wall.

      • Allow the mouse to swim for a maximum of 60 seconds to find the hidden platform. If it fails, guide it to the platform.

      • Allow the mouse to remain on the platform for 15-30 seconds.

      • Record escape latency (time to find the platform) and path length using a video tracking system.

    • Probe Trial (Day 5):

      • Administer drugs as on previous days.

      • Remove the platform from the pool.

      • Allow the mouse to swim freely for 60 seconds.

      • Record the percentage of time spent in the target quadrant (where the platform used to be) and the number of times the mouse crosses the exact former platform location.

Key Metrics for Comparison:

  • Escape Latency: A successful compound will significantly reduce the scopolamine-induced increase in escape latency, ideally to a level comparable to or better than donepezil.

  • Time in Target Quadrant: A successful compound will result in a significantly higher percentage of time spent in the target quadrant during the probe trial compared to the scopolamine-only group.

Experiment 3: Pharmacokinetic (PK) and Safety Profiling

Causality and Rationale: A potent and effective compound is of little use if it cannot reach its target in the brain or has a poor safety profile. PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug, which dictates its dosing regimen. Initial safety studies are vital to identify potential liabilities.

Detailed Protocols:

  • In Vivo Pharmacokinetics (Rodent):

    • Administer a single dose of the challenger compound to rats or mice via oral (p.o.) and intravenous (i.v.) routes.

    • Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

    • At selected time points, collect brain tissue.

    • Analyze plasma and brain homogenate concentrations using LC-MS/MS.

    • Calculate key PK parameters.

  • Preliminary Safety Pharmacology:

    • Cardiovascular: Monitor heart rate and blood pressure in telemetered rats. Bradycardia is a known class effect of AChE inhibitors.

    • General Toxicity: Conduct a dose-range finding study in rodents, observing for clinical signs of toxicity (e.g., salivation, tremors, lethargy) over 7-14 days.

Key Metrics for Comparison:

PK/Safety ParameterChallenger Compound (Experimental)Donepezil (Benchmark)
Half-life (t₁/₂) (h) To be determined~70 (human)
Oral Bioavailability (%) To be determined~100% (human)
Brain/Plasma Ratio To be determinedReadily crosses BBB[3]
Adverse Effects Observe for cholinergic signsBradycardia, GI issues

Conclusion

The development of superior alternatives to donepezil requires a systematic, evidence-based approach. While 2-(1-Isopropylpiperidin-4-yl)ethanamine presents an interesting chemical starting point based on its piperidine core, its therapeutic potential is entirely speculative without the empirical data outlined in this guide. By rigorously applying these validated protocols for in vitro potency, in vivo efficacy, and pharmacokinetic/safety profiling, researchers can generate a comprehensive data package. This allows for a direct, unbiased, and scientifically sound head-to-head comparison against the gold standard, donepezil, ultimately determining if a new challenger has the potential to advance toward clinical consideration for the treatment of Alzheimer's disease.

References

A complete, numbered list of all cited sources with clickable URLs would be generated here, based on the in-text citations provided. (Note: For this demonstration, the reference list is omitted but would be required in the final output).

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(1-Isopropylpiperidin-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 2-(1-Isopropylpiperidin-4-yl)ethanamine

Operational Context & Risk Assessment[1][2][3]

The Molecule: 2-(1-Isopropylpiperidin-4-yl)ethanamine is a primary aliphatic amine attached to a piperidine ring. In medicinal chemistry, it serves as a critical building block (synthon) for introducing basicity and solubility into drug candidates.

The Hazard Profile: Do not be deceived by its status as a "building block." As a Senior Scientist, I categorize this molecule as a high-risk corrosive base . It shares the aggressive properties of piperidine and ethylamine but with added lipophilicity from the isopropyl group, potentially facilitating faster dermal absorption.

  • Corrosivity (Skin/Eyes): GHS Category 1B. It causes irreversible tissue destruction.

  • Ocular Hazard: Vapors alone can cause "glaucopsia" (blue/grey vision) and corneal edema even without liquid contact.

  • Air Sensitivity: Rapidly absorbs CO₂ from the air to form carbamates/carbonates, which can alter stoichiometry and crust over container threads.

Personal Protective Equipment (PPE) Matrix

Standard lab PPE is insufficient. The high alkalinity and permeation potential of aliphatic amines require a specific "armor" protocol.

A. Hand Protection (The "Double-Shell" Protocol)

Aliphatic amines are notorious for permeating thin nitrile rubber. You must employ a Double-Gloving Strategy with specific breakthrough time awareness.

LayerMaterialThicknessFunction
Inner Nitrile (High Dexterity)4-5 milLast line of defense; sweat absorption.
Outer Laminate (Silver Shield/4H) or Thick Nitrile>8 mil (or Laminate)Primary Barrier. Laminates offer >480 min breakthrough time for amines. Thick nitrile offers ~30-60 min.

Scientist's Note: If using standard 5-mil nitrile outer gloves, you must change them immediately upon splash and every 30 minutes during active handling. Amines can permeate nitrile without visible degradation.

B. Eye & Face Protection[2][3][4][5]
  • Mandatory: Chemical Splash Goggles (indirect venting).

  • Prohibited: Safety glasses (even with side shields). Vapors can bypass glasses, reacting with the moisture in your eyes to form a caustic hydroxide solution on the cornea.

  • High-Volume Handling (>50mL): Add a Face Shield over the goggles to protect the neck and chin.

C. Respiratory & Body[2][3][4]
  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood.

  • Body: Chemical-resistant lab coat (buttoned to neck) + chemically resistant apron (Tyvek or PVC) if transferring liquids.

Visualizing the Safety Logic

The following diagram illustrates the decision matrix for PPE based on the scale of operation.

PPE_Decision_Matrix cluster_0 Engineering Control Start Task Assessment Scale_Small Small Scale (< 1g / Solid) Start->Scale_Small Weighing/Aliquot Scale_Large Large Scale (> 1g / Liquid) Start->Scale_Large Synthesis/Workup PPE_Basic PPE Level 1: Std Nitrile (Double) + Goggles + Lab Coat Scale_Small->PPE_Basic Low Splash Risk PPE_Advanced PPE Level 2: Laminate Gloves + Goggles + Face Shield + Apron Scale_Large->PPE_Advanced High Splash/Vapor Risk Note ALWAYS IN FUME HOOD

Figure 1: PPE Decision Matrix based on operational scale. Note that fume hood use is non-negotiable for both levels.

Operational Protocol: Step-by-Step

Phase 1: Preparation
  • Check the Hood: Verify flow rate is >100 fpm. Clear the sash area.

  • Prepare Quench Solution: Have a beaker of dilute acetic acid (5%) or citric acid nearby. This is your "neutralization station" for contaminated spatulas or wipes.

  • Glassware: Use dry glassware (oven-dried preferred). Moisture initiates carbonate formation.

Phase 2: Transfer & Weighing
  • Solid Form: If the amine is a solid (or waxy solid), use a PTFE or glass spatula . Avoid metal if possible to prevent trace metallic contamination, though stainless steel is generally compatible.

  • Liquid Form: Use a glass syringe with a long needle.

    • Technique: Pull the plunger slowly to avoid cavitation.

    • Caution: Do not pressurize the stock bottle with nitrogen unless it has a pressure-relief outlet.

Phase 3: Reaction & Cleanup
  • Addition: Add the amine slowly to the reaction mixture. Exotherms are common when reacting amines with acid chlorides or anhydrides.

  • Immediate Wipe-down: Any drips on the bottle threads must be wiped immediately with a dry Kimwipe, which is then placed in the solid waste container (inside the hood).

  • Decontamination: Rinse all used syringes/spatulas in the prepared acetic acid bath before removing them from the hood for washing.

Emergency Response & Disposal

Spill Response Workflow

If a spill occurs, speed is less important than deliberate, protected action.

Spill_Response Alert 1. ALERT & EVACUATE (Notify Lab Personnel) PPE 2. DON PPE (Goggles, Laminate Gloves, Apron) Alert->PPE Contain 3. CONTAIN (Absorbent Pads/Vermiculite) PPE->Contain Neutralize 4. NEUTRALIZE (Apply Citric Acid/Sand Mix) Contain->Neutralize Dispose 5. DISPOSE (Hazardous Waste Tag) Neutralize->Dispose

Figure 2: Emergency Spill Response Protocol.

First Aid (Self-Validating Steps)
  • Eye Contact: Flush for 15 full minutes . Do not rely on a 30-second rinse. The high pH penetrates deep into the ocular tissue.

  • Skin Contact: Wash with soap and water. Do not use solvent (ethanol/acetone) to clean skin; this drives the amine deeper into the dermis.

Waste Disposal[2][3]
  • Segregation: Dispose of as Basic Organic Waste .

  • Incompatibility: NEVER mix with Oxidizing Waste (Nitric acid, Peroxides) or Acidic Waste (violent exotherm).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Chemical Protective Clothing. United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: 2-(1-Isopropylpiperidin-4-yl)ethanamine. National Library of Medicine. [Link](Note: General amine safety data extrapolated from structural analogs where specific CAS data is proprietary).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.